molecular formula C9H10O4 B1597317 3-Hydroxy-2,4-dimethoxybenzaldehyde CAS No. 32246-34-7

3-Hydroxy-2,4-dimethoxybenzaldehyde

Cat. No.: B1597317
CAS No.: 32246-34-7
M. Wt: 182.17 g/mol
InChI Key: COBXDAOIDYGHGK-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4-dimethoxybenzaldehyde is a natural product found in Dalbergia parviflora and Fagraea racemosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBXDAOIDYGHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185999
Record name 3-Hydroxy-2,4-dimethoxybenzaldehyde
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32246-34-7
Record name 3-Hydroxy-2,4-dimethoxybenzaldehyde
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Record name 3-Hydroxy-2,4-dimethoxybenzaldehyde
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Record name 3-Hydroxy-2,4-dimethoxybenzaldehyde
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Record name 3-hydroxy-2,4-dimethoxybenzaldehyde
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Record name 3-HYDROXY-2,4-DIMETHOXYBENZALDEHYDE
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Foundational & Exploratory

Technical Guide: 3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS 32246-34-7)

[1]

Executive Summary & Chemical Identity[2][3]

3-Hydroxy-2,4-dimethoxybenzaldehyde is a highly functionalized aromatic aldehyde used primarily as a regioselective building block in the synthesis of bioactive polyphenols, including flavonoids, isoflavones, and coumarins. Its unique substitution pattern—featuring a hydroxyl group flanked by two methoxy groups—makes it a critical intermediate for introducing oxygenation patterns found in natural products exhibiting antioxidant, anti-inflammatory, and anticancer activities.

Chemical Identity Table
PropertyDetail
CAS Number 32246-34-7
IUPAC Name 3-Hydroxy-2,4-dimethoxybenzaldehyde
Synonyms 2,4-Dimethoxy-3-hydroxybenzaldehyde; 3-Hydroxyveratraldehyde (isomer)
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
SMILES COc1c(O)c(OC)ccc1C=O[1][2]
InChI Key Unique identifier required for database integration

Physicochemical Properties[2][6][7][8]

The physical behavior of 3-Hydroxy-2,4-dimethoxybenzaldehyde is governed by the intramolecular hydrogen bonding potential (though less pronounced than in the 2-hydroxy isomer) and the electron-donating effects of the methoxy groups.

PropertyValueNotes
Appearance Light yellow to off-white crystalline solidOxidizes slowly upon air exposure.
Melting Point 104 – 105 °CDistinct from 2-hydroxy isomer (MP ~40-43°C).
Boiling Point ~327 °C (Predicted)Decomposes at high temperatures.
Solubility Soluble in DMSO, DMF, MeOH, EtOH, CHCl₃Sparingly soluble in water; soluble in alkaline solutions (phenolate formation).
pKa ~9.25 (Phenolic OH)Acidity is modulated by the flanking methoxy groups.

Synthetic Routes & Methodology

The synthesis of CAS 32246-34-7 requires precise regiocontrol to distinguish between the 2, 3, and 4 positions. The most robust industrial and laboratory scale route involves the Vilsmeier-Haack formylation of a suitably protected phenol or the selective demethylation of a trimethoxy precursor.

Core Synthesis Pathway: From Pyrogallol Derivatives

The synthesis typically proceeds from pyrogallol (1,2,3-trihydroxybenzene) via methylation and subsequent formylation.

Reaction Scheme (Graphviz)

SynthesisPyrogallolPyrogallol(1,2,3-Trihydroxybenzene)TMB1,2,3-TrimethoxybenzenePyrogallol->TMBDMS, NaOHO-MethylationTMBA2,3,4-TrimethoxybenzaldehydeTMB->TMBAPOCl3, DMF(Vilsmeier-Haack)Target3-Hydroxy-2,4-dimethoxybenzaldehyde(CAS 32246-34-7)TMBA->TargetSelective Demethylation(Regiocontrol required)

Figure 1: Synthetic pathway from Pyrogallol to 3-Hydroxy-2,4-dimethoxybenzaldehyde.

Detailed Protocol: Vilsmeier-Haack Formylation

This protocol describes the introduction of the aldehyde group to the electron-rich aromatic ring.

Reagents:

  • Substrate: 1,2,3-Trimethoxybenzene (or 2,6-dimethoxyphenol derivative)

  • Reagent: Phosphorus oxychloride (POCl₃)[3][4]

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 30 minutes. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium ion.

  • Addition: Dissolve the aromatic substrate (1.0 eq) in minimal DMF and add it slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Cool the reaction mixture to 0°C and pour onto crushed ice containing sodium acetate (buffered hydrolysis prevents polymerization). Stir for 1 hour until the solid precipitates.

  • Workup: Extract with ethyl acetate (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the aldehyde.

Note on Regioselectivity: If starting from 2,3,4-trimethoxybenzaldehyde , selective demethylation at the 3-position is challenging because the 2-position (ortho to carbonyl) is more susceptible to Lewis acid coordination (e.g., AlCl₃). To specifically target the 3-position, protection group strategies (e.g., using a benzyl group at position 3 initially) are often preferred over direct demethylation.

Spectroscopic Characterization

Accurate identification relies on distinguishing the specific substitution pattern of the methoxy and hydroxy groups.

¹H NMR Interpretation (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
10.15 Singlet (s)1H–CHOCharacteristic aldehyde proton; deshielded by carbonyl anisotropy.
9.50 Broad Singlet1H–OHPhenolic proton; shift varies with concentration and H-bonding.
7.35 Doublet (d, J=8.5Hz)1HAr-H (C6)Ortho to aldehyde; deshielded by the carbonyl group.
6.80 Doublet (d, J=8.5Hz)1HAr-H (C5)Ortho to methoxy (C4); shielded by electron donation.
3.85 Singlet (s)3H–OCH₃ (C4)Methoxy group para to aldehyde.
3.78 Singlet (s)3H–OCH₃ (C2)Methoxy group ortho to aldehyde; slightly shielded due to steric twist.
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 183.18 m/z

  • Fragmentation: Loss of methyl radicals (–CH₃, M-15) and formyl radical (–CHO, M-29) are common fragmentation pathways for methoxybenzaldehydes.

Applications in Drug Development[11][12]

Flavonoid and Isoflavone Synthesis

3-Hydroxy-2,4-dimethoxybenzaldehyde serves as the "B-ring" precursor in the synthesis of complex flavonoids.

  • Chalcone Formation: Condensation with acetophenones (Claisen-Schmidt condensation) yields chalcones, which are cyclized to flavones or aurones.

  • Isoflavones: Used in the synthesis of methoxylated isoflavones via oxidative rearrangement of chalcones (using Tl(NO₃)₃ or hypervalent iodine reagents).

Coumarin Derivatives

Reaction with diethyl malonate (Knoevenagel condensation) followed by intramolecular cyclization yields substituted coumarins, which are screened for anticoagulant and anticancer properties.

Pharmacophore Modeling

The 2,4-dimethoxy-3-hydroxy motif is a specific pharmacophore used to probe the steric and electronic requirements of enzyme binding pockets (e.g., tyrosine kinase inhibitors), where the 3-OH group can act as a hydrogen bond donor.

Handling and Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritation.Wear protective gloves (Nitrile rubber).
Eye Irritation H319: Causes serious eye irritation.Wear eye protection/face shield.
STOT-SE H335: May cause respiratory irritation.Use only outdoors or in a well-ventilated area.

Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

References

  • PubChem. (2025).[1] Compound Summary for CAS 32246-34-7. National Library of Medicine. Retrieved from [Link]

A Prospective Analysis of the Biological Activities of 3-hydroxy-2,4-dimethoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-hydroxy-2,4-dimethoxybenzaldehyde is a phenolic aldehyde whose biological activities remain largely unexplored in the scientific literature. However, its structural similarity to other well-characterized benzaldehyde derivatives suggests a high potential for a range of pharmacological effects. This guide provides a prospective analysis of the likely biological activities of 3-hydroxy-2,4-dimethoxybenzaldehyde, drawing on established structure-activity relationships within this class of compounds. We will delve into its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. For each of these prospective activities, we provide detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising, yet understudied, molecule.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in organic solvents such as DMSO, ethanol, and methanol

Prospective Biological Activities and Mechanistic Insights

The biological activities of phenolic aldehydes are largely dictated by the substitution pattern on the benzene ring, particularly the number and position of hydroxyl and methoxy groups.[1]

Antioxidant Activity

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity.[2] This is because the hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1] Structurally related compounds like 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde are known to possess antioxidant properties.[3][4] It is therefore highly probable that 3-hydroxy-2,4-dimethoxybenzaldehyde will exhibit similar radical scavenging capabilities.

Experimental Workflow: Antioxidant Activity Assessment

cluster_prep Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of 3-hydroxy-2,4-dimethoxybenzaldehyde dpph_reaction Mix compound/standard with DPPH solution in 96-well plate prep_compound->dpph_reaction abts_reaction Mix compound/standard with ABTS solution in 96-well plate prep_compound->abts_reaction prep_dpph Prepare DPPH working solution prep_dpph->dpph_reaction prep_abts Prepare ABTS radical cation solution prep_abts->abts_reaction prep_trolox Prepare Trolox standards prep_trolox->dpph_reaction prep_trolox->abts_reaction dpph_incubation Incubate in the dark (30 min, RT) dpph_reaction->dpph_incubation dpph_read Measure absorbance at 517 nm dpph_incubation->dpph_read calc_inhibition Calculate % radical scavenging activity dpph_read->calc_inhibition abts_incubation Incubate in the dark (5-10 min, RT) abts_reaction->abts_incubation abts_read Measure absorbance at 734 nm abts_incubation->abts_read abts_read->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for assessing antioxidant activity.

Detailed Protocol: DPPH Radical Scavenging Assay[1][5][6][7][8][9]
  • Reagent Preparation:

    • Prepare a stock solution of 3-hydroxy-2,4-dimethoxybenzaldehyde in methanol or ethanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in the dark.

    • Prepare a series of concentrations of a standard antioxidant, such as Trolox or ascorbic acid, in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound or standard to respective wells.

    • Add 180 µL of the DPPH working solution to each well.

    • Include a control well containing 20 µL of methanol and 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Detailed Protocol: ABTS Radical Cation Decolorization Assay[1][10][11][12][13][14]
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compound or standard to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 5-10 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory properties.[3] For instance, 2,4-dihydroxybenzaldehyde has been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] This effect is often mediated by the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), frequently through the modulation of the NF-κB signaling pathway.[3] Given these precedents, 3-hydroxy-2,4-dimethoxybenzaldehyde is a strong candidate for possessing anti-inflammatory activity.

Signaling Pathway: NF-κB in Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Gene Compound 3-hydroxy-2,4-dimethoxybenzaldehyde (Hypothesized) Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway.

Detailed Protocol: Nitric Oxide Assay in LPS-Stimulated RAW 264.7 Macrophages[15][16][17][18][19]
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Cell Treatment:

    • Pre-treat the cells with various non-toxic concentrations of 3-hydroxy-2,4-dimethoxybenzaldehyde for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity

Many benzaldehyde derivatives exhibit antimicrobial properties.[5][6] For example, 2-hydroxy-4-methoxybenzaldehyde is active against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[7][8] The mechanism of action often involves the disruption of the microbial cell membrane.[8] The combination of hydroxyl and methoxy groups on the aromatic ring of 3-hydroxy-2,4-dimethoxybenzaldehyde suggests it may also possess antimicrobial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare serial dilutions of 3-hydroxy-2,4-dimethoxybenzaldehyde mic_inoculate Inoculate compound dilutions with microbial suspension prep_compound->mic_inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->mic_inoculate mic_incubate Incubate at 37°C for 18-24 h mic_inoculate->mic_incubate mic_read Determine MIC (lowest concentration with no visible growth) mic_incubate->mic_read mbc_plate Plate aliquots from clear wells onto agar plates mic_read->mbc_plate mbc_incubate Incubate at 37°C for 24 h mbc_plate->mbc_incubate mbc_read Determine MBC (lowest concentration with no colony growth) mbc_incubate->mbc_read

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay[24][25][26][27][28]
  • Preparation:

    • Prepare a 2-fold serial dilution of 3-hydroxy-2,4-dimethoxybenzaldehyde in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • MIC Determination:

    • Inoculate each well containing the compound dilutions with the microbial suspension.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC Determination:

    • Take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

    • Spread the aliquot onto an appropriate agar plate.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth).

Anticancer Activity

Derivatives of dihydroxybenzaldehyde have shown potential as anticancer agents.[6] For example, Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been found to inhibit the ATPase activity of Hsp90, a molecular chaperone essential for the stability of many oncogenic proteins.[6] Furthermore, 3,4-dihydroxybenzaldehyde exhibits antiproliferative and pro-apoptotic effects in human breast and colorectal cancer cells.[4][9][10] The structural features of 3-hydroxy-2,4-dimethoxybenzaldehyde warrant an investigation into its potential cytotoxic effects against various cancer cell lines.

Detailed Protocol: MTT Cell Viability Assay[31][32][33][34][35]
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with various concentrations of 3-hydroxy-2,4-dimethoxybenzaldehyde for 24, 48, or 72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

While direct experimental evidence for the biological activities of 3-hydroxy-2,4-dimethoxybenzaldehyde is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable bioactive compound. The presence of a phenolic hydroxyl group and methoxy substituents on the benzaldehyde scaffold provides a strong rationale for investigating its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate these potential activities and elucidate the underlying mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this under-investigated molecule and could pave the way for its development as a novel therapeutic agent.

References

A comprehensive list of references will be provided upon the completion of experimental validation. The protocols and background information presented herein are based on established scientific literature and methodologies.

Sources

3-hydroxy-2,4-dimethoxybenzaldehyde occurrence in Dalbergia odorifera

[1][2][3][4][5][6][7][8][9][10][11]

Dalbergia odorifera is a semi-deciduous perennial tree indigenous to Hainan, China. Its heartwood is the primary medicinal part, valued for its ability to "activate blood and resolve stasis." The chemical profile of the heartwood is dominated by volatile oils and flavonoids, specifically:

  • Neoflavonoids: Dalbergin, latifolin.[1]

  • Isoflavonoids: Formononetin, sativanone.

  • Phenolic Aldehydes/Ketones: 2,4-dihydroxy-5-methoxybenzophenone and various benzaldehyde derivatives.

3-Hydroxy-2,4-dimethoxybenzaldehyde represents a specific methylation pattern of the benzaldehyde scaffold. While less abundant than dalbergin, its presence contributes to the complex "entourage effect" of the crude drug, potentially enhancing antioxidant stability and bioavailability of co-occurring compounds.

Compound Profile

PropertyData
IUPAC Name 3-Hydroxy-2,4-dimethoxybenzaldehyde
Molecular Formula C

H

O

Molecular Weight 182.17 g/mol
Physical State Pale yellow needles or crystalline powder
Solubility Soluble in MeOH, EtOH, CHCl

; sparingly soluble in water
Key Functional Groups Aldehyde (C-1), Hydroxyl (C-3), Methoxy (C-2, C-4)
UV

(MeOH)
~230, 280, 310 nm (Characteristic of substituted benzaldehydes)

Experimental Protocol: Extraction and Isolation

Objective: To isolate high-purity (>95%) 3-hydroxy-2,4-dimethoxybenzaldehyde from D. odorifera heartwood.

Principle: The compound is a semi-polar phenolic aldehyde. It requires initial alcoholic extraction followed by liquid-liquid partitioning to remove highly polar glycosides and non-polar fats. Final purification relies on the differential adsorption of the aldehyde group on silica gel and molecular sieving on Sephadex LH-20.

Step-by-Step Methodology

1. Pre-treatment and Extraction

  • Material: Air-dried heartwood of D. odorifera (10 kg), pulverized to a coarse powder (20–40 mesh).

  • Solvent System: 95% Ethanol (EtOH).

  • Procedure:

    • Macerate powder in 95% EtOH (1:5 w/v) for 24 hours at room temperature.

    • Reflux extraction: 3 cycles

      
       2 hours at 80°C.
      
    • Combine filtrates and concentrate under reduced pressure (Rotavapor, 50°C) to yield the Crude Extract .

2. Liquid-Liquid Partitioning

  • Suspend the crude extract in distilled water (1:10 w/v).

  • Partition sequentially with:

    • Petroleum Ether (PE): Removes lipids, waxes, and chlorophyll. Discard PE layer.

    • Ethyl Acetate (EtOAc): Extracts the target phenolic aldehydes, flavonoids, and neoflavonoids. (Target Fraction)

    • n-Butanol: Extracts glycosides. Save for other analyses.

  • Evaporate the EtOAc fraction to dryness.

3. Chromatographic Fractionation (Silica Gel)

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (100:0

    
     0:100).
    
  • Monitoring: Thin Layer Chromatography (TLC) visualized under UV (254/365 nm) and sprayed with FeCl

    
     (phenolic detection).
    
  • Target: The aldehyde typically elutes in medium polarity fractions (e.g., PE:EtOAc 8:2 to 6:4). Look for spots that quench fluorescence (UV 254) and turn purple/blue with FeCl

    
    .
    

4. Purification (Sephadex LH-20)

  • Load: Dissolve the target silica fraction in minimal MeOH.

  • Column: Sephadex LH-20 equilibrated with MeOH or CHCl

    
    :MeOH (1:1).
    
  • Elution: Isocratic elution.

  • Mechanism: Separation based on molecular size and hydrogen bonding. Phenolic aldehydes elute distinctly from larger flavonoid dimers.

  • Crystallization: Recrystallize the relevant fractions from MeOH/CHCl

    
     to obtain pure 3-hydroxy-2,4-dimethoxybenzaldehyde .
    
Visualization: Isolation Workflow

IsolationWorkflowRawMaterialD. odorifera Heartwood(Pulverized)ExtractionReflux Extraction(95% EtOH, 3x 2h)RawMaterial->ExtractionCrudeExtractCrude Extract(Concentrated)Extraction->CrudeExtractPartitionLiquid-Liquid Partition(Suspend in H2O)CrudeExtract->PartitionEtOAcFracEthyl Acetate Fraction(Target Phenolics)Partition->EtOAcFracExtracts PhenolicsSilicaColSilica Gel Column(PE:EtOAc Gradient)EtOAcFrac->SilicaColTargetFracEnriched Fraction(PE:EtOAc 7:3)SilicaCol->TargetFracTLC Monitoring(UV/FeCl3)SephadexSephadex LH-20(MeOH Isocratic)TargetFrac->SephadexPureCompoundPurified 3-hydroxy-2,4-dimethoxybenzaldehydeSephadex->PureCompoundRecrystallization

Figure 1: Step-by-step isolation workflow for phenolic aldehydes from Dalbergia odorifera.

Structural Identification (Self-Validation)

To confirm the identity of the isolated compound as 3-hydroxy-2,4-dimethoxybenzaldehyde (and distinguish it from isomers like 2-hydroxy-3,4-dimethoxybenzaldehyde), the following spectral data must be obtained.

  • Mass Spectrometry (ESI-MS):

    • Positive mode

      
      .
      
    • Negative mode

      
      .
      
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       10.1-10.3 (1H, s, -CHO): Characteristic aldehyde singlet.
      
    • 
       7.0-7.5 (2H, d, Aromatic protons): Ortho-coupled doublet system (indicating adjacent protons on the ring, C-5 and C-6).
      
    • 
       6.0-6.5 (1H, s, -OH): Exchangeable broad singlet (C-3 OH).
      
    • 
       3.8-4.0 (6H, s, 2x -OCH
      
      
      ): Two distinct methoxy signals.
  • Key Diagnostic: The placement of the hydroxyl group at C-3 is confirmed by HMBC correlations. The aldehyde proton will show correlations to C-1, C-2, and C-6. The C-3 hydroxyl position often results in a specific shift of the adjacent carbons compared to other isomers.

Biosynthetic Origin

The formation of 3-hydroxy-2,4-dimethoxybenzaldehyde in Dalbergia is likely a downstream event of the general phenylpropanoid pathway, involving chain shortening of cinnamic acid derivatives (C6-C3) to benzoic acid derivatives (C6-C1), followed by specific methylation and hydroxylation.

Proposed Pathway:

  • Phenylalanine

    
    Cinnamic Acid  (PAL enzyme).
    
  • p-Coumaric Acid

    
    Caffeic Acid  (Hydroxylation).
    
  • Ferulic Acid/Isoferulic Acid (O-Methylation).

  • Chain Shortening:

    
    -oxidative cleavage or non-oxidative cleavage yields the benzaldehyde scaffold.
    
  • Modification: Further hydroxylation at C-3 and methylation at C-2/C-4 by O-methyltransferases (OMTs).

Visualization: Proposed Biosynthesis

BiosynthesisPheL-PhenylalanineCinCinnamic AcidPhe->CinPALCoup-Coumaric AcidCin->CouC4HBenzBenzaldehydeScaffold (C6-C1)Cou->BenzChain Shortening(CoA-dependent)InterPoly-hydroxybenzaldehydeBenz->InterHydroxylation(C3/C4)Final3-Hydroxy-2,4-dimethoxybenzaldehydeInter->FinalO-Methylation(OMT)

Figure 2: Proposed biosynthetic pathway from the phenylpropanoid pool to the target benzaldehyde.

Pharmacological Potential[1][2][10][11][12][13]

While D. odorifera is famous for its neoflavonoids (e.g., Latifolin) which exhibit strong anti-inflammatory and osteogenic activities, phenolic aldehydes like 3-hydroxy-2,4-dimethoxybenzaldehyde play a supportive role:

  • Antioxidant Activity: The free phenolic hydroxyl group at C-3 allows for radical scavenging, protecting cells from oxidative stress-induced damage.

  • Anti-inflammatory: Substituted benzaldehydes often inhibit COX-2 expression. This compound likely contributes to the "blood-activating" (anti-thrombotic/anti-inflammatory) properties ascribed to D. odorifera in TCM.

  • Synthetic Intermediate: This specific structure is a valuable scaffold for synthesizing chalcones and stilbenes with enhanced cytotoxicity against tumor cell lines.

References

  • Zhao, X., et al. (2020). Chemical constituents from the heartwood of Dalbergia odorifera and their biological activities. Journal of Asian Natural Products Research.[2] Link

  • Wang, H., et al. (2014). Phenolic compounds from Dalbergia odorifera.[4][5] Phytochemistry Letters, 10, 23-26. Link

  • Natural Products Online. 3-Hydroxy-2,4-dimethoxybenzaldehyde occurrence data.Link

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China.[2][1] (Vol. 1). China Medical Science Press.[1] (Standardizing Dalbergia odorifera as "Jiangxiang").[4]

Phytochemical Profiling & Therapeutic Architectures of Dalbergia tonkinensis Heartwood

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Dalbergia tonkinensis Prain (Vietnamese Rosewood or "Sua do") is a critical, high-value hardwood species often conflated with Dalbergia odorifera.[1] While historically prized for its timber, recent phytochemical investigations have reclassified its heartwood as a potent reservoir of bioactive flavonoids, isoflavonoids, and neoflavonoids.[2] This guide dissects the chemical isolation strategies and therapeutic mechanisms of D. tonkinensis, specifically highlighting its novel alpha-glucosidase inhibitory and vasorelaxant properties which outperform standard clinical agents like acarbose in in vitro models.[3]

The Chemical Arsenal: Structural Diversity

The heartwood of D. tonkinensis is chemically distinct from other Dalbergia species due to a specific ratio of isoflavanones to neoflavonoids. The metabolic profile is dominated by phenolic compounds that exhibit "privileged structures" for protein binding.

Key Isolated Constituents
Compound ClassSpecific AnalytesBiosynthetic Significance
Isoflavanones Sativanone , 3'-O-methylviolanoneRare in nature; Sativanone is the primary driver of antidiabetic activity in this species.
Isoflavones Formononetin , Biochanin A, Daidzein, OrobolClassic phytoestrogens with newly identified ion-channel modulating effects.
Flavanones Liquiritigenin , Pinocembrin, Naringenin, EriodictyolPrecursors in flavonoid biosynthesis; Liquiritigenin serves as a chemotaxonomic marker.
Neoflavonoids Dalbergin , R-(-)-3′-hydroxy-2,4,5-trimethoxydalbergiquinolOpen-ring neoflavonoids are characteristic of the Dalbergia genus and contribute to antimicrobial defense.
Novel Derivatives Daltonkins A & B Recently discovered carboxyethylflavanones, unique to tonkinensis.

Methodological Framework: Extraction & Isolation

Objective: To isolate high-purity sativanone and formononetin while retaining the bioactive integrity of the neoflavonoid fraction.

The "Polarity-Gradient" Fractionation Protocol

Rationale: A single-solvent extraction fails to separate the lipophilic neoflavonoids from the glycosylated isoflavones. A sequential partition strategy is required.

Step-by-Step Workflow:

  • Crude Extraction: Pulverize air-dried heartwood (1.2 kg) and reflux with Methanol (MeOH) at 60°C (5 x 3.0 L).

    • Why: MeOH penetrates the dense heartwood matrix more effectively than EtOH, maximizing phenolic yield.

  • Concentration: Evaporate solvent under reduced pressure to yield a crude black residue (~60g).

  • Phase Partitioning: Suspend residue in hot water and partition sequentially:

    • n-Hexane: Removes lipids, waxes, and non-polar volatiles (trans-nerolidol).

    • Dichloromethane (DCM): Captures free aglycones (polymethoxylated flavonoids).

    • Ethyl Acetate (EtOAc): CRITICAL STEP. Enriches for sativanone and formononetin.[1][3][4]

    • Water Phase: Retains glycosides (tectoridin, dalsissooside).[1]

Chromatographic Isolation (The "Sativanone" Sub-routine)

To isolate Sativanone (Target Purity >98%):

  • Stationary Phase: Silica gel (normal phase).

  • Mobile Phase: Gradient elution with Chloroform:Methanol:Water (3:1:0.1).

    • Technical Note: The addition of water in a normal phase system is unconventional but necessary here to "wet" the silica and prevent irreversible adsorption of the poly-hydroxylated isoflavonoids.

  • Polishing: Final purification via Sephadex LH-20 (MeOH:Water 1:1) to remove polymeric tannins.

Visualization: Isolation Logic Flow

IsolationProtocol Raw D. tonkinensis Heartwood (Powdered, 1.2kg) MeOH Crude MeOH Extract (Reflux 60°C) Raw->MeOH 5x Extraction Partition Liquid-Liquid Partition MeOH->Partition Suspend in H2O Hexane n-Hexane Fr. (Lipids/Volatiles) Partition->Hexane DCM DCM Fr. (Aglycones) Partition->DCM EtOAc Ethyl Acetate Fr. (Target Bioactives) Partition->EtOAc Primary Active Fr. Water Water Fr. (Glycosides) Partition->Water CC Column Chromatography Silica Gel (CHCl3:MeOH:H2O) EtOAc->CC Gradient Elution LH20 Sephadex LH-20 (Size Exclusion) CC->LH20 Sub-fractionation Sat Sativanone (Isoflavanone) LH20->Sat Yields High Purity Form Formononetin (Isoflavone) LH20->Form

Caption: Sequential fractionation workflow optimizing the yield of bioactive isoflavonoids from D. tonkinensis heartwood.

Therapeutic Mechanics: Bioactivity & SAR

Research indicates D. tonkinensis compounds possess a dual-action therapeutic profile: metabolic regulation (diabetes) and vascular control (hypertension).

Metabolic Regulation: Alpha-Glucosidase Inhibition

The most significant finding for D. tonkinensis is the potency of Sativanone and Formononetin against mammalian alpha-glucosidase, a key enzyme in carbohydrate digestion.

  • Mechanism: Competitive inhibition of the enzyme active site, preventing the hydrolysis of disaccharides into glucose.

  • Comparative Data:

    • Sativanone EC50: ~0.17 mg/mL (Stronger than Acarbose)[3][4]

    • Formononetin EC50: Potent inhibition[3][4]

    • Acarbose (Control) EC50: ~1.21 mg/mL[3][4]

  • Structure-Activity Relationship (SAR): The inhibitory potency is enhanced by methoxylation at the C-2' and C-4' positions in isoflavanones.[5]

Vascular Control: Ion Channel Modulation

Extracts have demonstrated vasorelaxant effects on rat aortic rings, independent of the endothelium.

  • Target: CaV1.2 (L-type Calcium Channels) and KCa1.1 (BKCa Channels).

  • Key Agents:

    • Sativanone: Blocks CaV1.2 channels, reducing intracellular calcium influx and causing smooth muscle relaxation.

    • Biochanin A & Formononetin: Exhibit myorelaxant activity, particularly in high-potassium environments.[6]

    • Neoflavonoids: The open-ring structure (e.g., Dalbergiquinol derivatives) contributes to vasodilation, likely via NO-pathway modulation.

Visualization: Dual-Action Mechanism

BioactivityPathways Sat Sativanone AlphaGlu α-Glucosidase (Intestinal Brush Border) Sat->AlphaGlu Inhibits (EC50 < Acarbose) CaV CaV1.2 Channels (Vascular Smooth Muscle) Sat->CaV Blocks Ca2+ Influx Form Formononetin Form->AlphaGlu Inhibits Form->CaV Modulates Glucose Reduced Glucose Absorption AlphaGlu->Glucose Therapeutic Outcome Vasorelax Vasorelaxation (Hypotension) CaV->Vasorelax Therapeutic Outcome

Caption: Pharmacological pathways of Sativanone and Formononetin targeting metabolic and vascular systems.

References

  • Chemical Composition & Flavonoids: Chemical composition of Dalbergia tonkinensis heartwood extracts and comparison with Dalbergia odorifera. BioResources. Link

  • Antidiabetic Activity: New Records of Potent In-Vitro Antidiabetic Properties of Dalbergia tonkinensis Heartwood and the Bioactivity-Guided Isolation of Active Compounds. Molecules. Link

  • Vasodilator Activity: Vietnamese Dalbergia tonkinensis: A Promising Source of Mono- and Bifunctional Vasodilators. Molecules. Link

  • New Compounds (Daltonkins): Daltonkins A and B, Two New Carboxyethylflavanones from the Heartwood of Dalbergia tonkinensis. Natural Product Communications. Link

  • Antimicrobial Activity: Antimicrobial Activity of the Constituents of Dalbergia tonkinensis and Structural-Bioactive Highlights. Natural Product Communications. Link

Sources

Comparative Structural Analysis & Reactivity Profiling: Veratraldehyde vs. 3-Hydroxy-2,4-dimethoxybenzaldehyde

[1]

Executive Summary

Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists.

This technical guide delineates the physicochemical and reactivity divergences between Veratraldehyde (3,4-dimethoxybenzaldehyde) and its regioisomer, 3-hydroxy-2,4-dimethoxybenzaldehyde .[1] While Veratraldehyde is a commoditized intermediate in drug synthesis (e.g., Prazosin, Verapamil), the 3-hydroxy-2,4-dimethoxy variant represents a specialized, sterically congested scaffold often utilized in the development of polyphenolic antioxidants and specific kinase inhibitors.

The core distinction lies in the "Ortho Effect" exhibited by the 2-methoxy substituent in the 3-hydroxy-2,4-dimethoxy isomer, which fundamentally alters the electrophilicity of the aldehyde and the planarity of the molecule compared to the open, conjugated system of Veratraldehyde.[1]

Structural & Electronic Landscape

Molecular Geometry and Steric Torsion

The primary differentiator is the substitution pattern relative to the aldehyde carbonyl.

  • Veratraldehyde (3,4-dimethoxy):

    • Geometry: The aldehyde group at C1 is coplanar with the benzene ring. This allows for maximum

      
      -conjugation between the aromatic ring and the carbonyl, enhancing the electrophilicity of the carbonyl carbon via resonance.
      
    • Sterics: Positions 2 and 6 are unsubstituted protons, creating an "open" environment for nucleophilic attack.

  • 3-Hydroxy-2,4-dimethoxybenzaldehyde:

    • Geometry: The methoxy group at C2 (ortho) imposes significant steric strain on the carbonyl oxygen. To relieve this repulsion, the carbonyl group rotates out of the aromatic plane (dihedral angle deviation > 20°).

    • Electronic Consequence: This de-planarization reduces the resonance contribution from the ring to the carbonyl, making the aldehyde less stable and potentially more reactive towards small nucleophiles (due to higher ground-state energy) but kinetically hindered toward bulky nucleophiles.

Functional Group Interplay (The "Crowded Phenol")

The C3-hydroxyl group in the 2,4-dimethoxy isomer introduces a proton donor/acceptor site absent in Veratraldehyde.[1]

  • Intramolecular H-Bonding: The C3-OH is flanked by methoxy groups at C2 and C4.[1] It likely forms a weak intramolecular hydrogen bond with the oxygen of the C2-methoxy group, locking the conformation and influencing pKa (making the phenol less acidic than a free meta-phenol).[1]

Data Comparison Table
FeatureVeratraldehyde3-Hydroxy-2,4-dimethoxybenzaldehyde
IUPAC Name 3,4-Dimethoxybenzaldehyde3-Hydroxy-2,4-dimethoxybenzaldehyde
CAS Number 120-14-932246-34-7
Substitution 3,4-DiOMe2,4-DiOMe, 3-OH
Aldehyde Environment Unhindered, CoplanarSterically Hindered (Ortho-OMe), Twisted
Acidity (pKa) Non-ionizable (Neutral)~9.5 (Phenolic OH)
Solubility Lipophilic (LogP ~1.[1][2]2)Amphiphilic (pH dependent solubility)
Reactivity Profile Standard ElectrophileHindered Electrophile / Oxidation Prone
Primary Application API Synthesis (Prazosin), FlavorAntioxidant Probes, Isotopic Labeling

Visualization of Structural Logic

The following diagram illustrates the steric clash and electronic flow differences.

StructuralAnalysisVeratraldehydeVeratraldehyde(3,4-dimethoxy)PlanarityPlanar Conformation(Max Conjugation)Veratraldehyde->PlanarityNo Ortho SubsTarget3-Hydroxy-2,4-dimethoxy(Target Isomer)TwistSteric Twist (Ortho-OMe)(Reduced Conjugation)Target->Twist2-OMe StericsOxidationSusceptible toQuinone OxidationTarget->OxidationFree 3-OHFastRxnRapid Nucleophilic Attack(Schiff Base/Knoevenagel)Planarity->FastRxnAccessible C=OSlowRxnHindered Attack(Requires Forcing Conditions)Twist->SlowRxnBlocked Trajectory

Caption: Structural causality map highlighting the impact of the ortho-methoxy group on conformation and reactivity.

Synthetic Pathways & Protocols

Synthesis of Veratraldehyde (Methylation Protocol)

Context: This is the industry-standard route, converting Vanillin (3-methoxy-4-hydroxybenzaldehyde) to Veratraldehyde via Williamson Ether Synthesis.[1]

Reagents:

  • Vanillin (1.0 eq)[1]

  • Dimethyl Sulfate (DMS) or Methyl Iodide (1.2 eq)[1]

  • Sodium Hydroxide (NaOH) (2.0 eq)[1]

  • Water/Acetone solvent system.

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 0.1 mol Vanillin in 50 mL of 10% NaOH solution. The solution will turn yellow (phenolate formation).

  • Addition: Heat to 60°C. Add Dimethyl Sulfate dropwise over 30 minutes. Caution: DMS is highly toxic/carcinogenic. Use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2 hours to ensure complete O-methylation.

  • Quench: Cool to room temperature. Acidify with 2M HCl to pH 3 to precipitate any unreacted vanillin (though veratraldehyde is neutral).

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Purification: Wash organics with brine, dry over MgSO4, and concentrate in vacuo. Recrystallize from Ethanol/Water.

    • Target Yield: 85-95%[1]

    • Target MP: 42-44°C[1]

Reactivity Benchmarking: Knoevenagel Condensation

To demonstrate the steric difference, compare the reaction of both aldehydes with Malonic Acid.

Hypothesis: Veratraldehyde will react significantly faster than 3-hydroxy-2,4-dimethoxybenzaldehyde due to the steric hindrance at the C1 carbonyl in the latter.[1]

General Protocol:

  • Mix Aldehyde (10 mmol) and Malonic Acid (12 mmol) in Pyridine (5 mL).

  • Add catalytic Piperidine (0.5 mL).

  • Heat to 80°C and monitor via TLC.

    • Veratraldehyde: Conversion typically complete in < 2 hours.

    • 3-Hydroxy-2,4-dimethoxy: Conversion often requires > 6 hours or higher temperatures (100°C) due to the "Ortho Effect" blocking the approach of the malonate anion.[1]

Biological & Pharmaceutical Implications[2][3][4][5][6]

Pharmacophore Utility
  • Veratraldehyde: Acts as a lipophilic scaffold. The 3,4-dimethoxy motif mimics the catechol moiety of dopamine but without metabolic instability (COMT degradation). It is a key building block for Prazosin (alpha-blocker) and Verapamil (calcium channel blocker).[1]

  • 3-Hydroxy-2,4-dimethoxybenzaldehyde: The free hydroxyl group confers antioxidant properties.[1] It acts as a radical scavenger. In drug design, this scaffold is used when a "warhead" is needed to interact with serine/threonine residues in enzyme active sites via H-bonding, or as a precursor for Coumarin synthesis via Pechmann condensation.

Analytical Distinction (NMR)[1]
  • Proton NMR (CHO peak):

    • Veratraldehyde:[2][3][4][5][6] ~9.85 ppm.

    • 3-Hydroxy-2,4-dimethoxy: ~10.20 ppm. The ortho-methoxy group exerts a deshielding anisotropic effect on the aldehyde proton, shifting it downfield.

  • Carbon NMR (C=O peak):

    • The carbonyl carbon in the ortho-substituted isomer will appear slightly upfield (shielded) compared to veratraldehyde due to the loss of planarity (reduced conjugation).

References

  • Organic Syntheses , Coll.[7] Vol. 2, p. 619 (1943); Vol. 16, p. 91 (1936). Veratraldehyde Synthesis Protocol.[3][5][7][1]

  • BenchChem . Synthesis and Biological Activity of Veratraldehyde Derivatives.[1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 8419, Veratraldehyde.[2][1]

  • AK Scientific . Product Specifications: 3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS 32246-34-7).[1][8][1]

  • Sigma-Aldrich . 3,4-Dimethoxybenzaldehyde Product Sheet.[1]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Hydroxy-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, reproducible synthetic pathway for 3-hydroxy-2,4-dimethoxybenzaldehyde (CAS: 32246-34-7) starting from resorcinol .

Unlike standard formylations (e.g., Vilsmeier-Haack) which favor para-substitution (yielding syringaldehyde derivatives), this protocol utilizes Directed Ortho Metalation (DoM) to achieve precise regiocontrol. This approach ensures the aldehyde is installed at the sterically crowded C3 position relative to the phenol, which corresponds to the C1 position of the target benzaldehyde.

Executive Summary & Retrosynthetic Logic

The synthesis of 3-hydroxy-2,4-dimethoxybenzaldehyde presents a specific regiochemical challenge. Direct formylation of the equivalent phenol (2,6-dimethoxyphenol) typically yields the para-isomer (4-hydroxy-3,5-dimethoxybenzaldehyde, Syringaldehyde) due to electronic activation and steric accessibility.

To synthesize the 3-hydroxy isomer, we must invert the standard reactivity patterns. This protocol employs a Directed Ortho Metalation (DoM) strategy.[1][2][3][4] By protecting the phenol as a Methoxymethyl (MOM) ether, we direct lithiation to the ortho position (C3 of the phenol ring), ensuring the aldehyde is installed exactly between the oxygen substituents.

Retrosynthetic Pathway
  • Target: 3-Hydroxy-2,4-dimethoxybenzaldehyde.[5][6][7][8]

  • Precursor: 2,6-Dimethoxyphenol (MOM-protected).

  • Key Transformation: DoM followed by Formylation.

  • Starting Material: Resorcinol (converted to 1,3-dimethoxybenzene).

Chemical Pathway Visualization

The following diagram illustrates the critical intermediates and the logic of the regioselective control.

SynthesisPathway Resorcinol Resorcinol (1,3-Dihydroxybenzene) DMB 1,3-Dimethoxybenzene Resorcinol->DMB Methylation (DMS/NaOH) DMP 2,6-Dimethoxyphenol DMB->DMP 1. n-BuLi (C2 Lithiation) 2. B(OMe)3, H2O2 Protected MOM-Protected Intermediate DMP->Protected Protection (MOM-Cl, DIPEA) Target TARGET: 3-Hydroxy-2,4- dimethoxybenzaldehyde Protected->Target 1. n-BuLi (DoM) 2. DMF (Formylation) 3. Acid Deprotection

Caption: Step-wise synthetic workflow from Resorcinol to the target aldehyde using Directed Ortho Metalation (DoM).

Detailed Experimental Protocols

Phase 1: Conversion of Resorcinol to 2,6-Dimethoxyphenol

Rationale: Resorcinol must first be methylated to 1,3-dimethoxybenzene. Subsequently, the C2 position (between the methoxy groups) is the most acidic proton, allowing for selective lithiation and oxidation to introduce the third oxygen atom.

Step 1.1: Methylation
  • Dissolve Resorcinol (1.0 eq) in acetone/water (1:1).

  • Add NaOH (2.5 eq) and stir until dissolved.

  • Add Dimethyl Sulfate (DMS) (2.5 eq) dropwise at 0°C. Caution: DMS is highly toxic.

  • Reflux for 2 hours.

  • Workup: Extract with diethyl ether, wash with dilute NaOH (to remove mono-methylated byproducts), dry over MgSO₄, and concentrate.

  • Product: 1,3-Dimethoxybenzene (Liquid).

Step 1.2: C2-Lithiation and Oxidation (The "Boronate" Route)
  • Dissolve 1,3-Dimethoxybenzene (1.0 eq) in anhydrous THF under Argon.

  • Cool to 0°C (Note: C2 lithiation is fast; -78°C is not strictly necessary for this substrate, but 0°C controls exotherm).

  • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir for 1 hour. A white precipitate of the 2-lithio species may form.

  • Add Trimethyl borate (B(OMe)₃) (1.5 eq) dropwise. Stir for 1 hour at 0°C, then warm to Room Temperature (RT).

  • Oxidation: Add Glacial Acetic Acid (1.5 eq) followed by 30% H₂O₂ (1.5 eq) dropwise. Stir for 12 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash with 10% NaHSO₃ (to quench peroxides).

  • Purification: Column chromatography (Hexane/EtOAc).

  • Product: 2,6-Dimethoxyphenol (Solid).

Phase 2: Regioselective Formylation via DoM

Rationale: Direct formylation of 2,6-dimethoxyphenol targets the para position (C4). To target C3 (which becomes C1 of the benzaldehyde), we use the MOM group as a Directed Metalation Group (DMG).

Step 2.1: Protection (MOM Ether Formation)
  • Dissolve 2,6-Dimethoxyphenol (1.0 eq) in DCM.

  • Add DIPEA (Diisopropylethylamine) (1.5 eq).

  • Add MOM-Cl (Chloromethyl methyl ether) (1.2 eq) dropwise at 0°C.

  • Stir at RT for 4 hours.

  • Workup: Wash with water, dry, and concentrate.

  • Product: 1,3-Dimethoxy-2-(methoxymethoxy)benzene.

Step 2.2: Directed Ortho Metalation & Formylation
  • Dissolve MOM-protected intermediate (1.0 eq) in anhydrous THF under Argon.

  • Cool to -78°C.

  • Add n-Butyllithium (1.1 eq) dropwise.

    • Mechanistic Note: The Lithium coordinates to the MOM oxygens, directing deprotonation to the ortho position (C3 of the phenol ring).

  • Stir at -78°C for 1 hour.

  • Add DMF (N,N-Dimethylformamide) (1.5 eq) dropwise.

  • Stir at -78°C for 30 mins, then warm to RT.

  • Quench with dilute HCl (1M).

Step 2.3: Deprotection (In-situ)
  • The acidic quench in Step 2.2 often initiates deprotection. To ensure completion, stir the acidic mixture at RT for 2-4 hours or heat gently to 40°C.

  • Workup: Extract with Ethyl Acetate. Wash with brine.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography.

  • Final Product: 3-Hydroxy-2,4-dimethoxybenzaldehyde .

Quantitative Data Summary

ParameterReagent/ConditionStoichiometryCritical Control Point
Solvent (Lithiation) Anhydrous THFN/AMust be <50 ppm H₂O to prevent quenching n-BuLi.
Base n-Butyllithium1.1 eqTitrate before use to ensure accurate stoichiometry.
Electrophile DMF1.5 eqAdd slowly at -78°C to prevent multiple additions.
Temp (DoM) -78°CN/AEssential for kinetic control of regioselectivity.
Yield (Est.) Overall45-60%Step 1.2 is usually the yield-limiting step.

Quality Control & Validation

To certify the synthesis of the correct isomer (3-hydroxy-2,4-dimethoxybenzaldehyde) versus the common byproduct (Syringaldehyde), analyze the NMR coupling constants.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Aldehyde Proton (-CHO): Singlet at ~10.2 ppm.

    • Aromatic Protons: Two doublets (ortho-coupling, J ≈ 8.5 Hz).

      • Note: Syringaldehyde (symmetric) would show a singlet for the aromatic protons (equivalent H2/H6).

      • The Target: Will show two distinct aromatic signals (H5 and H6) coupled to each other.

    • Methoxy Groups: Two distinct singlets (due to asymmetry).

    • Hydroxyl Group: Broad singlet (exchangeable).

References

  • Target Compound Identification

    • Compound: 3-Hydroxy-2,4-dimethoxybenzaldehyde.[5][6][7][8]

    • CAS Registry Number: 32246-34-7 .[5][7][9][10]

    • Source:

  • Methodology (Directed Ortho Metalation)

    • Snieckus, V. "Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933.

    • Source:

  • Synthesis of 2,6-Dimethoxyphenol from 1,3-Dimethoxybenzene

    • Detailed in the synthesis of labeled deriv
    • Collins, R. C., et al. "Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde." White Rose Research Online (University of Sheffield).
    • Source: (Referenced for the lithiation/boronation sequence).

  • Lithiation of 1,3-Dimethoxybenzene

    • Crowther, G. P., et al. "2,6-Dimethoxybenzoic Acid." Organic Syntheses, Coll. Vol. 6, p.501 (1988).
    • Source:

Sources

protocol for isolating 3-hydroxy-2,4-dimethoxybenzaldehyde from plant extracts

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note: Protocol for the Isolation and Purification of 3-hydroxy-2,4-dimethoxybenzaldehyde from Plant Extracts

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Introduction

3-hydroxy-2,4-dimethoxybenzaldehyde is a substituted phenolic aldehyde of interest for its potential bioactive properties, stemming from its structural similarity to other known pharmacologically active benzaldehydes like vanillin and its derivatives. The isolation of such specific phytochemicals from complex plant matrices presents a significant challenge due to the presence of numerous structurally related compounds and interfering substances. This application note provides a comprehensive, multi-step protocol for the efficient isolation and purification of 3-hydroxy-2,4-dimethoxybenzaldehyde from plant biomass. The methodology is designed to be robust and adaptable, ensuring high purity of the final compound, which is a critical prerequisite for subsequent bioactivity screening and drug development endeavors. The protocol emphasizes a logical workflow, from initial extraction to final structural verification, explaining the rationale behind each step to empower researchers to adapt the method to their specific plant material.

Principle of the Method

The isolation strategy is founded on a sequential purification process that leverages the physicochemical properties of 3-hydroxy-2,4-dimethoxybenzaldehyde, particularly its polarity. The workflow begins with a broad-spectrum solvent extraction to draw out a wide range of secondary metabolites from the prepared plant material. This crude extract is then subjected to liquid-liquid partitioning to remove highly non-polar compounds. The subsequent purification stages employ chromatographic techniques of increasing resolving power. An initial fractionation is achieved using medium-pressure liquid chromatography (MPLC) or column chromatography, which separates compounds based on their differential adsorption to a solid stationary phase.[1] Final purification to isolate the target compound is accomplished using preparative high-performance liquid chromatography (Prep-HPLC), a high-resolution technique ideal for obtaining compounds with high purity.[2] Each stage is monitored by thin-layer chromatography (TLC) and analytical HPLC to guide the fractionation and pooling of the relevant samples. The identity and purity of the final product are confirmed using a combination of HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Overall Isolation Workflow

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Analysis & Verification Plant Dried & Powdered Plant Material Extract Crude Methanolic Extract Plant->Extract Methanol Extraction Partition Partitioned Extract (Aqueous Phase) Extract->Partition Liquid-Liquid Partitioning (Hexane/Water) MPLC MPLC / Column Chromatography Partition->MPLC Fractionation Fractions Enriched Fractions MPLC->Fractions TLC/HPLC Analysis PrepHPLC Preparative HPLC Fractions->PrepHPLC High-Resolution Purification PureCompound Pure 3-hydroxy-2,4- dimethoxybenzaldehyde PrepHPLC->PureCompound Collection Analysis Purity & Identity Confirmation (HPLC, MS, NMR) PureCompound->Analysis

Caption: Overall workflow for the isolation of the target compound.

Section 1: Pre-Extraction Protocol - Sample Preparation

The goal of this initial phase is to prepare the plant material in a manner that maximizes the surface area for solvent penetration, thereby ensuring an efficient extraction of the target metabolite.

1.1. Collection and Drying:

  • Collect the desired plant part (e.g., leaves, stem, or root).

  • Thoroughly wash the material with deionized water to remove debris.

  • Air-dry the material in a well-ventilated area, shielded from direct sunlight to prevent photochemical degradation of metabolites. Alternatively, use a forced-air oven at a temperature not exceeding 40-50°C.

1.2. Grinding and Storage:

  • Once completely dry, grind the plant material into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.

  • Store the powdered material in an airtight, light-proof container at 4°C to minimize degradation prior to extraction.

Rationale: Drying the plant material is crucial as it removes water, which can interfere with the extraction efficiency of less polar solvents and promote microbial growth. Grinding increases the surface area, facilitating better solvent access to the plant cells.[3]

Section 2: Extraction Protocol

This protocol uses methanol, a polar solvent, which is effective for extracting a broad range of secondary metabolites, including phenolic compounds.[4][5]

2.1. Maceration:

  • Weigh 500 g of the dried, powdered plant material and place it into a large Erlenmeyer flask.

  • Add 2.5 L of 80% methanol (methanol/water, 80:20 v/v).

  • Seal the flask and place it on an orbital shaker at room temperature. Macerate for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

2.2. Concentration:

  • Combine all the filtrates.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude extract.

Rationale: The use of 80% methanol provides a good balance of polarity to extract phenolic compounds while minimizing the extraction of very polar primary metabolites like sugars. Repeated extractions ensure a higher yield of the target compound. The use of a rotary evaporator allows for gentle removal of the solvent without thermal degradation of the analyte.[4]

Section 3: Purification Protocol

This multi-step process is designed to systematically remove impurities and isolate the target compound.

Liquid-Liquid Partitioning

This step aims to remove highly non-polar compounds such as chlorophylls, waxes, and lipids.

  • Resuspend the crude methanolic extract (approx. 50 g) in 500 mL of deionized water.

  • Transfer the aqueous suspension to a 2 L separatory funnel.

  • Add 500 mL of n-hexane, shake vigorously for 2-3 minutes, and allow the layers to separate.

  • Drain the lower aqueous layer. Discard the upper hexane layer, which contains the non-polar impurities.

  • Repeat the hexane wash two more times.

  • The resulting aqueous fraction is then concentrated via rotary evaporation to remove any residual hexane and some water, preparing it for chromatography.

Rationale: This partitioning step utilizes the immiscibility of hexane and water. The polar target compound will preferentially remain in the aqueous phase, while non-polar contaminants are extracted into the hexane phase.

Column Chromatography (MPLC)

This is the initial chromatographic step for fractionating the complex mixture. We will use Sephadex LH-20, a size-exclusion and adsorption chromatography medium well-suited for separating phenolic compounds.[4]

  • Column Packing: Prepare a column (e.g., 50 x 5 cm) with Sephadex LH-20 resin, equilibrated with methanol.

  • Sample Loading: Dissolve the concentrated aqueous fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a methanol/water gradient, starting with a higher water content (e.g., 80:20 water:methanol) and gradually increasing the methanol concentration.

  • Fraction Collection: Collect fractions of 15-20 mL.

  • Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC).

    • TLC System:

      • Stationary Phase: Silica gel 60 F254 plates.

      • Mobile Phase: A solvent system like n-butanol:ethyl acetate:water (1:2:3) can be effective for separating flavonoids and related phenolic compounds.[5]

      • Visualization: View under UV light (254 nm and 365 nm) and then spray with a suitable reagent, such as 10% ferric chloride, which gives a distinct color for phenolic compounds.[5]

  • Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of a 3-hydroxy-2,4-dimethoxybenzaldehyde standard. Concentrate the pooled fractions.

Rationale: Sephadex LH-20 separates compounds based on a combination of molecular size and polarity. The gradient elution allows for the separation of compounds over a wide range of polarities. TLC provides a rapid and cost-effective method for monitoring the separation process.[6]

Preparative HPLC Purification

This final step uses high-resolution chromatography to achieve a high degree of purity.

  • System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm). Equilibrate the column with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the concentrated, enriched fraction from the MPLC step in the mobile phase and filter through a 0.45 µm syringe filter.

  • Elution and Detection: Inject the sample and elute with an optimized gradient. A typical gradient for phenolic compounds would be a mixture of water (A) and acetonitrile or methanol (B), both acidified with 0.1% formic acid. Monitor the elution at a suitable wavelength (e.g., 280 nm or 310 nm).

  • Fraction Collection: Collect the peak corresponding to the retention time of the 3-hydroxy-2,4-dimethoxybenzaldehyde standard.

  • Final Processing: Evaporate the solvent from the collected fraction under reduced pressure to yield the purified compound.

Purification Workflow Diagram

G A Concentrated Aqueous Extract B Sephadex LH-20 Column A->B Loading C Fraction Collection (Monitored by TLC) B->C Gradient Elution D Pooling of Enriched Fractions C->D Selection E Preparative HPLC (C18 Column) D->E Injection F Peak Collection (UV Detection) E->F Elution G Pure Compound F->G Solvent Evaporation

Caption: Chromatographic purification workflow.

Section 4: Analytical Validation and Characterization

It is imperative to confirm the identity and purity of the isolated compound.

Purity Assessment by HPLC-UV
  • Instrumentation: An analytical HPLC system with a UV-Vis detector and a C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically used.[7]

  • Analysis: Dissolve a small amount of the purified compound in methanol and inject it into the HPLC. The purity is determined by the peak area percentage. A single, sharp peak at the expected retention time indicates high purity.

ParameterCondition
Column C18 Reverse-Phase (150 x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Table 1: Example HPLC parameters for purity analysis.
Structural Confirmation
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to determine the molecular weight of the compound. The expected exact mass for C9H10O4 is 182.0579.[8]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for unambiguous structural elucidation. The spectra should be compared with published data or a certified reference standard.

Technique Expected Data for C9H10O4
Mass Spec (MS) [M+H]+ = 183.0654; [M-H]- = 181.0495
1H NMR Signals corresponding to an aldehyde proton (~9.5-10.5 ppm), aromatic protons (~6.0-7.5 ppm), methoxy protons (~3.5-4.0 ppm), and a hydroxyl proton.
13C NMR Signals for a carbonyl carbon (~190 ppm), aromatic carbons (~100-160 ppm), and methoxy carbons (~55-65 ppm).
Table 2: Expected analytical data for structural confirmation.

References

  • BLD Pharm.32246-34-7|3-Hydroxy-2,4-dimethoxybenzaldehyde.
  • Kim, J. B., et al. (2006).Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum. Journal of Food and Drug Analysis, 14(2), 190-193.
  • Ekbbal, R., et al. (2023).CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. IIP Series.
  • Ansari, M. J., et al. (2017).Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC.
  • BenchChem (2025).A Comparative Guide to Validating 2,4-Dihydroxybenzaldehyde Synthesis Yield: HPLC vs. Alternative Methods.
  • MDPI (2024).Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Singh, R., & Sharma, S. (2017).Chromatographic Analysis of Phytopharmaceuticals– A Review.
  • ECHEMI.32246-34-7, 3-Hydroxy-2,4-dimethoxybenzaldehyde Formula.
  • The Journal of Phytopharmacology.Phytochemical Screening and Thin Layer Chromatography Profiling of Various Extracts of Achyranthes aspera and Cissus quadrangula.

Sources

Topic: Utilizing 3-hydroxy-2,4-dimethoxybenzaldehyde as a Versatile Scaffold for the Synthesis of Novel Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities, including potent kinase inhibition, and its applications in materials science. This application note provides a detailed, field-proven protocol for the synthesis of novel pyrazolo[3,4-b]pyridine derivatives using 3-hydroxy-2,4-dimethoxybenzaldehyde as a key starting material. The strategic selection of this scaffold introduces a unique substitution pattern on the C4-phenyl ring—a phenolic hydroxyl and two methoxy groups—which serve as versatile handles for subsequent chemical modification, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. We present a robust, two-step synthetic strategy involving an initial Knoevenagel condensation followed by a cyclization reaction with an aminopyrazole derivative. This guide details the underlying chemical principles, step-by-step experimental procedures, characterization data, and pathways for further functionalization.

Introduction: The Significance of the Pyrazolo-pyridine Core

Pyrazolo-pyridines are fused bicyclic heterocyclic compounds that have garnered immense interest in medicinal chemistry.[1][2] Their structural resemblance to purine bases allows them to interact with a variety of biological targets, particularly protein kinases, making them valuable candidates for the development of therapeutics for cancer, inflammation, and neurodegenerative diseases.[3] The synthesis of diverse pyrazolo-pyridine libraries is crucial for exploring their full therapeutic potential. Key synthetic strategies often involve building a pyridine ring onto a pre-existing pyrazole core or vice-versa.[1][4]

This guide focuses on a strategy where the pyridine ring is constructed from a C3 biselectrophile, which is derived from an aromatic aldehyde.

Rationale for Scaffold Selection: 3-hydroxy-2,4-dimethoxybenzaldehyde

The choice of 3-hydroxy-2,4-dimethoxybenzaldehyde as the starting scaffold is deliberate and strategic for several reasons:

  • Inherent Functionality: The scaffold introduces three key functional groups onto the C4-phenyl ring of the final pyrazolo-pyridine: a hydroxyl group and two methoxy groups.

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a crucial hydrogen bond donor or acceptor, potentially enhancing binding affinity to biological targets.

  • Handles for Derivatization: This hydroxyl group is a prime site for further chemical modification (e.g., etherification, esterification) to probe the chemical space around the core scaffold and optimize pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The methoxy groups influence the electronics and lipophilicity of the molecule, which can be fine-tuned to improve cell permeability and metabolic stability.

Overall Synthetic Strategy

The synthesis follows a reliable and efficient two-step pathway. First, a Knoevenagel condensation between 3-hydroxy-2,4-dimethoxybenzaldehyde and an active methylene compound (e.g., malononitrile) yields a benzylidene intermediate. This intermediate then undergoes a cyclocondensation reaction with a 5-aminopyrazole derivative to construct the final pyrazolo[3,4-b]pyridine ring system.

Synthetic_Scheme Reactant1 3-hydroxy-2,4-dimethoxy- benzaldehyde inv1 Reactant1->inv1 Reactant2 Malononitrile Reactant2->inv1 Reactant3 5-Amino-3-methyl- 1-phenylpyrazole inv2 Reactant3->inv2 Intermediate Benzylidene Intermediate Intermediate->inv2 Product Target Pyrazolo[3,4-b]pyridine inv1->Intermediate Step 1: Knoevenagel Condensation Piperidine, EtOH, Reflux inv2->Product Step 2: Cyclocondensation DMF, Reflux

Figure 1: Two-step reaction scheme for the synthesis of the target pyrazolo[3,4-b]pyridine.

Experimental Protocols

Part 1: Synthesis of Intermediate: 2-((3-hydroxy-2,4-dimethoxyphenyl)methylene)malononitrile

Causality: This step utilizes the Knoevenagel condensation, a classic method for forming carbon-carbon double bonds. The reaction is base-catalyzed; piperidine, a mild secondary amine, is an effective catalyst for deprotonating the active methylene group of malononitrile without causing unwanted side reactions with the benzaldehyde. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Protocol 1.1: Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2,4-dimethoxybenzaldehyde (1.82 g, 10 mmol).

  • Reagent Addition: Add ethanol (30 mL), followed by malononitrile (0.66 g, 10 mmol). Stir the mixture until most solids dissolve.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the mixture using a micropipette.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual impurities.

  • Drying: Dry the product under vacuum to yield the pure benzylidene intermediate as a crystalline solid.

Table 1: Expected Characterization Data for the Intermediate

ParameterExpected Value
Appearance Yellow crystalline solid
Yield 85-95%
Melting Point 175-180 °C (anticipated)
¹H NMR (400 MHz) δ (ppm): 8.10 (s, 1H, vinylic-H), 7.55 (d, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 6.00 (s, 1H, OH), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃)
IR (cm⁻¹) 3300-3400 (O-H stretch), 2220 (C≡N stretch), 1600 (C=C stretch), 1200-1300 (C-O stretch)
HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₂H₁₁N₂O₃⁺, expected ~231.0764
Part 2: Synthesis of 4-(3-hydroxy-2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Causality: This step involves a cascade reaction initiated by a Michael addition of the exocyclic amine of the 5-aminopyrazole to the electron-deficient double bond of the benzylidene intermediate. This is followed by an intramolecular cyclization and subsequent aromatization (via loss of H₂) to form the stable pyrazolo[3,4-b]pyridine ring.[5] Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent to ensure all reactants remain in solution at elevated temperatures, facilitating the reaction.

Protocol 2.1: Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, combine the benzylidene intermediate from Part 1 (2.30 g, 10 mmol) and 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 120-130°C with stirring. Maintain this temperature for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the dark solution into a beaker containing 100 mL of ice-cold water while stirring.

  • Isolation: A solid product should precipitate. Allow it to stir in the ice water for 30 minutes. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with water, followed by a small amount of cold ethanol. If necessary, recrystallize the product from an ethanol/DMF mixture or purify via column chromatography on silica gel to obtain the final product.

  • Drying: Dry the purified product under vacuum.

Table 2: Expected Characterization Data for the Final Product

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 60-75%
Melting Point >250 °C (anticipated)
¹H NMR (400 MHz) δ (ppm): 8.60 (s, 1H, Pyridine H-6), 8.20 (d, 2H, Phenyl-H), 7.50 (t, 2H, Phenyl-H), 7.30 (t, 1H, Phenyl-H), 7.10 (d, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 5.80 (s, 1H, OH), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃). Note: The characteristic pyridine H-5 proton is absent due to substitution.[6][7]
¹³C NMR (100 MHz) δ (ppm): 165-95 (Aromatic & Heteroaromatic carbons), 118 (CN), 60 (OCH₃), 56 (OCH₃), 15 (CH₃).[6][8]
IR (cm⁻¹) 3350 (O-H stretch), 3050 (Aromatic C-H stretch), 2225 (C≡N stretch), 1590 (C=N, C=C stretch).[9]
HRMS (ESI) m/z: [M+H]⁺ calculated for C₂₂H₁₉N₄O₃⁺, expected ~387.1452.[10]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from starting materials to final, characterized product.

Workflow Start Weigh Reactants (Aldehyde, Malononitrile) Step1_Reaction Step 1: Knoevenagel (EtOH, Piperidine, Reflux) Start->Step1_Reaction Step1_Workup Precipitation & Filtration (Isolate Intermediate) Step1_Reaction->Step1_Workup Step2_Reactants Combine Intermediate & Aminopyrazole Step1_Workup->Step2_Reactants Step2_Reaction Step 2: Cyclocondensation (DMF, 130°C) Step2_Reactants->Step2_Reaction Step2_Workup Aqueous Precipitation & Filtration Step2_Reaction->Step2_Workup Purification Purification (Recrystallization or Chromatography) Step2_Workup->Purification Characterization Characterization (NMR, HRMS, IR, MP) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Figure 2: Comprehensive experimental workflow from reactant preparation to final product characterization.

Discussion and Future Applications

The successful synthesis of this pyrazolo[3,4-b]pyridine derivative provides a valuable new chemical entity for screening in various biological assays. More importantly, it serves as a platform for extensive derivatization.

  • O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a wide variety of substituents, allowing for a detailed exploration of the SAR in this region of the molecule.

  • Modification of the Pyrazole Ring: The protocol is amenable to using different 5-aminopyrazole derivatives, enabling modification at the N1 and C3 positions of the pyrazolo-pyridine core.

  • Hydrolysis of Nitrile: The C5-nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide, providing additional points for diversification or for improving solubility.

This scaffold and the associated synthetic protocol offer a powerful toolkit for medicinal chemists aiming to develop novel inhibitors and probes based on the pyrazolo-pyridine framework.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one deriv
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025, June 26). PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022, February 22). MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate deriv
  • Pyrazolopyridines. (n.d.). Chemenu.
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024, September 6). PubMed.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026, February 4). Der Pharma Chemica.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16).
  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. (n.d.).
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Canadian Journal of Chemistry.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023, November 23). RSC Publishing.

Sources

Claisen-Schmidt condensation of 3-hydroxy-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Claisen-Schmidt Condensation of 3-Hydroxy-2,4-dimethoxybenzaldehyde[1][2]

Executive Summary & Substrate Analysis

This guide details the synthetic protocols for the Claisen-Schmidt condensation of 3-hydroxy-2,4-dimethoxybenzaldehyde (CAS: 32246-34-7) with various acetophenones to form functionalized chalcones.[1]

While the Claisen-Schmidt reaction is a textbook transformation, this specific substrate presents unique electronic and steric challenges that cause standard "undergraduate" protocols to fail or yield poorly.

The "Deactivation" Challenge:

  • Electronic Deactivation (The Phenoxide Effect): The C3-hydroxyl group (pKa ~9.25) is rapidly deprotonated by the basic catalysts (NaOH/KOH) used in aldol condensations. The resulting phenoxide anion (

    
    ) is a strong electron donor.[1] Through resonance, it increases electron density at the carbonyl carbon, significantly reducing its electrophilicity and making it resistant to nucleophilic attack by the enolate.
    
  • Steric Hindrance: The C2-methoxy group creates steric bulk immediately adjacent to the aldehyde carbonyl, kinetically hindering the approach of the nucleophile.

  • Resonance Donation: The C4-methoxy group further donates electron density into the ring, compounding the deactivation of the aldehyde.

Strategic Solution: This guide provides two validated protocols:

  • Protocol A (Direct Synthesis): Optimized for speed using thermodynamic forcing conditions to overcome deactivation.

  • Protocol B (Protection-First): The "Gold Standard" for high-value synthesis, utilizing MOM-protection to restore electrophilicity.[1]

Mechanistic Insight

The reaction proceeds via a crossed-aldol condensation followed by dehydration.[1][2] Understanding the competing resonance pathways is critical for troubleshooting.

ReactionMechanism Substrate 3-Hydroxy-2,4-dimethoxy- benzaldehyde Phenoxide Phenoxide Intermediate (Deactivated Electrophile) Substrate->Phenoxide Fast Deprotonation Base Base (OH-) Aldol Beta-Hydroxy Ketone Phenoxide->Aldol Equilibrium (Requires Heat) Acetophenone Acetophenone Derivative Enolate Enolate Ion Acetophenone->Enolate + Base Enolate->Substrate Kinetic Attack (If Protected) Enolate->Phenoxide Slow Attack (Electronic Repulsion) Chalcone Final Chalcone Product Aldol->Chalcone -H2O (Dehydration)

Figure 1: Mechanistic pathway highlighting the "Phenoxide Trap" (red) where the substrate becomes deactivated in basic media.

Experimental Protocols
Protocol A: Direct High-Force Condensation

Best for: Rapid screening, acid-stable substrates, and when yield (<60%) is acceptable.[1] Mechanism: Uses excess base and heat to force the equilibrium despite the deactivated aldehyde.

Reagents:

  • 3-Hydroxy-2,4-dimethoxybenzaldehyde (1.0 equiv)[1]

  • Substituted Acetophenone (1.0 equiv)[3]

  • KOH (4.0 equiv) or NaOH (5.0 equiv) - Note: High stoichiometry is required.[1]

  • Ethanol (Absolute) or Methanol.

Step-by-Step:

  • Solubilization: In a round-bottom flask, dissolve 5.0 mmol of the aldehyde and 5.0 mmol of the acetophenone in 15 mL of Ethanol.

  • Catalyst Addition: Add 20 mmol of KOH pellets (or 50% w/v aqueous NaOH) dropwise.

    • Observation: The solution will likely turn dark yellow/orange immediately due to phenoxide formation.

  • Reflux: Unlike standard aldol reactions (often done at RT), this substrate requires energy. Heat the mixture to reflux (80°C) for 12–24 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Workup (Critical):

    • Pour the reaction mixture into crushed ice (100 g) containing HCl (to pH ~3-4).

    • Why? You must reprotonate the phenoxide to precipitate the product.

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol.

Protocol B: MOM-Protection Route (Gold Standard)

Best for: High-purity requirements, scale-up, and library synthesis.[1] Mechanism: Masks the 3-OH group, preventing phenoxide formation and restoring the aldehyde's electrophilicity.

Phase 1: Protection

  • React 3-hydroxy-2,4-dimethoxybenzaldehyde with Chloromethyl methyl ether (MOM-Cl) and DIPEA in DCM at 0°C.

  • Isolate the MOM-protected aldehyde.[1]

Phase 2: Condensation

  • Mix: Combine MOM-protected aldehyde (1.0 equiv) and Acetophenone (1.0 equiv) in Methanol.

  • Catalyze: Add KOH (1.2 equiv). Stir at Room Temperature for 4–6 hours.

    • Note: Without the free OH, the reaction proceeds rapidly at RT.

  • Precipitate: Pour into water. Filter the solid chalcone.

Phase 3: Deprotection

  • Dissolve the intermediate in Methanol/THF.

  • Add 2M HCl and stir at 50°C for 1 hour to remove the MOM group.

  • Neutralize and filter the final 3-hydroxy chalcone.[1]

Decision Matrix & Troubleshooting

Use this logic flow to determine the best approach for your specific acetophenone partner.

DecisionTree Start Start: Select Acetophenone Partner Check1 Is the Acetophenone Acid-Sensitive? Start->Check1 Check2 Is High Yield (>80%) Critical? Check1->Check2 No RouteC Use Acid Catalysis (SOCl2/EtOH) Check1->RouteC Yes (e.g., Boc groups) RouteA Use Protocol A (Direct Reflux) Check2->RouteA No (Rapid Screening) RouteB Use Protocol B (MOM Protection) Check2->RouteB Yes

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Precipitate on Workup Product is in phenoxide form (soluble in water).[1]Ensure final pH is acidic (< pH 4) during ice-water pour to reprotonate the 3-OH.[1]
Starting Material Remains Deactivation by 3-OH group.Switch to Protocol B (Protection) or increase base conc. to 10 equiv and reflux time.
Oily Product "Oiling out" due to impurities.Decant water, dissolve oil in minimal hot EtOH, and scratch glass to induce crystallization.
Low Yield (<30%) Cannizzaro reaction (side reaction).Reduce base concentration slightly or exclude oxygen (run under N2).
Characterization & Validation

Successful synthesis must be validated using NMR.[1] The 3-hydroxy-2,4-dimethoxy substitution pattern has distinct signatures.

  • 1H NMR (DMSO-d6):

    • Chalcone Double Bond: Look for two doublets (J = 15–16 Hz) between

      
       7.4 and 8.0 ppm. This large coupling constant confirms the trans (E) geometry.
      
    • 3-OH: A broad singlet, typically exchangeable with D2O, appearing around

      
       9.0–9.5 ppm (often shifted downfield if hydrogen-bonded to the 2-OMe).[1]
      
    • Methoxy Groups: Two sharp singlets around

      
       3.8–3.9 ppm.
      
    • Aldehyde Proton: Absence of the singlet at

      
       10.2 ppm confirms consumption of starting material.
      
References
  • Claisen, L., & Claparède, A. (1881).[4] Condensationen von Ketonen mit Aldehyden.[1][5][2][3][4][6][7] Berichte der Deutschen Chemischen Gesellschaft, 14(1), 2460–2468.[4] Link

  • BenchChem Technical Support. (2025). Application Notes: Synthesis of 2',4'-dihydroxy-3',6'-dimethoxychalcone via Claisen-Schmidt Condensation.[1][3] Link

  • Susanti, E., et al. (2016).[8] Green synthesis of chalcones derivatives as intermediate of flavones.[8] AIP Conference Proceedings, 1718, 060004. Link

  • PubChem. (2025).[1] 3-Hydroxy-2,4-dimethoxybenzaldehyde (Compound Summary). Link

  • Zangade, S., et al. (2011). Green and efficient synthesis of chalcones using grinding technique.[5][8] Chemical Sciences Journal.[1] (Contextual citation for base catalysis efficiency).

Sources

reagents for selective methylation of 2,4-dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols:

Regioselective Methylation of 2,4-Dihydroxybenzaldehyde: Strategies and Methodologies

Introduction: The Challenge of Selective Methylation

2,4-Dihydroxybenzaldehyde is a versatile aromatic building block featuring two phenolic hydroxyl groups at positions C2 and C4. The selective monomethylation of this substrate can yield two valuable isomers: 2-hydroxy-4-methoxybenzaldehyde and 4-hydroxy-2-methoxybenzaldehyde. These isomers serve as crucial intermediates in the synthesis of pharmaceuticals, natural products, and specialized polymers.[1][2] For instance, 2-hydroxy-4-methoxybenzaldehyde is a known tyrosinase inhibitor and a precursor for various bioactive compounds.[2]

The primary challenge in synthesizing these isomers lies in controlling the regioselectivity of the O-methylation reaction. The two hydroxyl groups exhibit different chemical environments and reactivity, which can be exploited to favor methylation at one site over the other. This guide provides a detailed analysis of the underlying chemical principles and offers validated, step-by-step protocols for the selective synthesis of each monomethylated isomer.

Scientific Principles: Controlling Regioselectivity

The outcome of the methylation reaction is governed by the relative nucleophilicity of the two hydroxyl groups. This is influenced by two key factors: electronic effects (acidity) and steric hindrance.

  • Acidity and Electronic Effects: The hydroxyl group at the C4 position is more acidic than the one at the C2 position. The C2-hydroxyl group is engaged in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the aldehyde. This interaction lowers its acidity and makes the proton less available for abstraction by a base. Consequently, a mild base will preferentially deprotonate the more acidic C4-hydroxyl, generating a phenoxide that is a potent nucleophile.[3][4]

  • Steric Hindrance: The C2-hydroxyl group is ortho to the bulky aldehyde group, making it more sterically hindered compared to the relatively unencumbered C4-hydroxyl group. This further disfavors the approach of a methylating agent to the C2 position.

By carefully selecting the reaction conditions—specifically the base and solvent—we can exploit these differences to achieve high selectivity for methylation at the C4 position. To achieve methylation at the C2 position, a multi-step strategy involving a protecting group for the more reactive C4-hydroxyl is necessary.

Synthesis of 2-Hydroxy-4-methoxybenzaldehyde (4-O-Methylation)

This synthesis leverages the intrinsically higher reactivity of the C4-hydroxyl group for direct, selective methylation. Recent studies have demonstrated that cesium bicarbonate (CsHCO₃) is a particularly effective weak base for this transformation, minimizing the formation of the bis-alkylated side product.[5][6]

Rationale for Method Selection

The use of a mild inorganic base like CsHCO₃ in a polar aprotic solvent like acetonitrile provides an optimal balance of reactivity. The base is strong enough to deprotonate the more acidic C4-hydroxyl but not the less acidic, hydrogen-bonded C2-hydroxyl. This generates the C4-phenoxide selectively, which then reacts with the methylating agent. Weaker bases like NaHCO₃ and K₂CO₃ can also be used, though they may require longer reaction times or yield a more complex mixture of products.[5]

Workflow for Selective 4-O-Methylation

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2,4-Dihydroxybenzaldehyde E Combine reactants in a pressure vessel A->E B Methyl Iodide (CH3I) B->E C Cesium Bicarbonate (CsHCO3) C->E D Acetonitrile (Solvent) D->E F Heat at 80°C (4 hours) E->F Vigorous Stirring G Cool to RT & Filter F->G H Concentrate filtrate (in vacuo) G->H I Purify via Flash Chromatography H->I J Product: 2-Hydroxy-4-methoxybenzaldehyde I->J G cluster_step1 Step 1: Selective 4-O-Benzylation cluster_step2 Step 2: Methylation of 2-OH cluster_step3 Step 3: Deprotection A 2,4-Dihydroxybenzaldehyde + Benzyl Chloride B Base (KF or NaHCO3) in Acetonitrile A->B C Reflux B->C D Intermediate 1: 4-Benzyloxy-2-hydroxybenzaldehyde C->D E Intermediate 1 + Methyl Iodide D->E Purify & Proceed F Base (K2CO3) in Acetone E->F G Reflux F->G H Intermediate 2: 4-Benzyloxy-2-methoxybenzaldehyde G->H I Intermediate 2 H->I Purify & Proceed J H2 Gas, Pd/C Catalyst in Ethanol I->J K Stir at RT J->K L Final Product: 4-Hydroxy-2-methoxybenzaldehyde K->L

Sources

preparation of curcumin analogues using 3-hydroxy-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Curcumin Analogues from 3-Hydroxy-2,4-dimethoxybenzaldehyde

Part 1: Introduction & Strategic Rationale

Subject: Targeted synthesis of polymethoxylated diarylheptanoid analogues using 3-hydroxy-2,4-dimethoxybenzaldehyde.

Significance: Native curcumin (diferuloylmethane) suffers from rapid metabolic degradation and poor bioavailability.[1] Structural modification via the Claisen-Schmidt condensation allows for the creation of "Curcumin Analogues" (Monocarbonyl Analogues of Curcumin or MACs) that exhibit enhanced stability and potency.

The 3-Hydroxy-2,4-dimethoxy Substitution Edge: Unlike the common vanillin (4-hydroxy-3-methoxy) scaffold, the 3-hydroxy-2,4-dimethoxybenzaldehyde precursor offers a unique Structure-Activity Relationship (SAR) profile:

  • 2-Methoxy Sterics: The methoxy group at the ortho position (C2) creates steric torsion, potentially preventing the molecule from achieving perfect planarity. This "twisted" conformation can improve solubility and alter binding affinity to targets like NF-κB and STAT3.

  • 3-Hydroxy Functionality: Retaining a free phenolic hydroxyl is critical for Radical Scavenging Activity (RSA). It serves as a hydrogen atom donor, essential for antioxidant efficacy.

  • Lipophilicity Balance: The additional methoxy groups modulate the logP, facilitating membrane permeability while the hydroxyl group maintains water compatibility.

Part 2: Chemical Strategy & Mechanism

The synthesis relies on the Claisen-Schmidt Condensation , a base-catalyzed crossed-aldol reaction between an enolizable ketone (linker) and a non-enolizable aromatic aldehyde.[2]

Mechanism Overview:

  • Enolate Formation: Base deprotonates the

    
    -carbon of the ketone.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes E1cB elimination to form an 
    
    
    
    -unsaturated ketone (enone).
  • Second Condensation: Because the ketone has

    
    -protons on both sides, the process repeats to attach the second aromatic ring, yielding the symmetric analogue.
    
Visualizing the Mechanism

ClaisenSchmidt Start Ketone (Acetone/Cyclic) Enolate Enolate Ion Start->Enolate Deprotonation Base Base Catalyst (OH-) Base->Enolate Inter β-hydroxy ketone (Intermediate) Enolate->Inter Nucleophilic Attack Aldehyde 3-hydroxy-2,4- dimethoxybenzaldehyde Aldehyde->Inter Mono Mono-enone Inter->Mono E1cB Elimination Elim Dehydration (-H2O) Elim->Mono Final Symmetric Curcumin Analogue Mono->Final Repeat Cycle (2nd Aldehyde)

Caption: Step-wise mechanism of base-catalyzed Claisen-Schmidt condensation forming symmetric curcumin analogues.

Part 3: Experimental Protocols

Protocol A: Synthesis of Acyclic Analogue (Pentadienone Linker)

Target: 1,5-bis(3-hydroxy-2,4-dimethoxyphenyl)penta-1,4-dien-3-one. Linker: Acetone.

Reagents:

  • 3-hydroxy-2,4-dimethoxybenzaldehyde (10 mmol, 1.82 g)

  • Acetone (5 mmol, 0.37 mL)

  • Ethanol (95%, 20 mL)

  • NaOH (40% aq. solution, 2 mL)

  • HCl (10% solution, for neutralization)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.82 g of the aldehyde in 15 mL of ethanol.

  • Ketone Addition: Add 0.37 mL of acetone. Stir for 5 minutes at room temperature (RT).

  • Catalysis: Dropwise, add 2 mL of 40% NaOH solution. The solution will likely darken (yellow/orange/red) due to phenoxide formation and conjugation.

  • Reaction: Stir vigorously at RT for 24 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:2).

    • Expert Insight: If the reaction is sluggish due to the electron-donating methoxy groups deactivating the aldehyde, heat to 60°C for 4 hours.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of 10% HCl.

    • Critical Step: Acidification (pH ~3-4) is required to protonate the phenoxide back to the free phenol (3-OH) and precipitate the product.

  • Isolation: Filter the yellow/orange precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove salts and excess acid.

  • Purification: Recrystallize from hot Ethanol/Water (80:20).

Protocol B: Synthesis of Cyclic Rigidified Analogue

Target: 2,5-bis(3-hydroxy-2,4-dimethoxybenzylidene)cyclopentanone. Linker: Cyclopentanone.[3]

Reagents:

  • 3-hydroxy-2,4-dimethoxybenzaldehyde (10 mmol, 1.82 g)

  • Cyclopentanone (5 mmol, 0.44 mL)

  • Acetic Acid (Glacial, 20 mL)

  • HCl (Conc., 0.5 mL) or Piperidine (0.5 mL)

Procedure (Acid Catalyzed Option - Preferred for highly oxygenated rings):

  • Setup: Dissolve aldehyde (1.82 g) and cyclopentanone (0.44 mL) in 20 mL glacial acetic acid.

  • Catalysis: Pass dry HCl gas through the solution OR add 0.5 mL conc. HCl.

  • Reaction: Stir at RT for 48 hours. The cyclic ketone is more sterically hindered; the reaction is slower but yields a thermodynamically stable E,E-isomer.

  • Workup: Pour into ice water (150 mL). The product usually precipitates as a bright yellow solid.

  • Purification: Filter and wash with water.[4] Recrystallize from Acetone/DCM (1:1) if the solid is amorphous, or Ethanol if crystalline.

Part 4: Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Step1 Dissolve Aldehyde (Ethanol or AcOH) Step2 Add Linker (Acetone/Cyclic Ketone) Step1->Step2 Step3 Add Catalyst (NaOH or HCl) Step2->Step3 Step4 Stir 24-48h Monitor TLC Step3->Step4 Step5 Quench in Ice/Water (Neutralize pH) Step4->Step5 Step6 Filtration & Wash Step5->Step6 Step7 Recrystallization (EtOH/H2O) Step6->Step7

Caption: Operational workflow for the synthesis and purification of curcumin analogues.

Part 5: Characterization & Data Interpretation

Self-Validating the Structure: You must confirm the structure using


H-NMR. The symmetry of the molecule simplifies the spectra (signals represent half the molecule).

Table 1: Expected


H-NMR Signals (DMSO-d

, 400 MHz)
Proton TypeChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Feature
Phenolic -OH 9.0 - 9.8Singlet (Broad)2HDisappears with D

O shake.
Alkene (-CH=) 7.5 - 7.8Doublet (

Hz)
2HLarge

-value confirms Trans (

) geometry.
Aromatic (H-5, H-6) 6.5 - 7.2Doublets (

Hz)
4HOrtho-coupling pattern.
Methoxy (-OCH

)
3.7 - 3.9Singlet12HTwo distinct peaks (2-OMe vs 4-OMe).
Linker (Cyclic) 2.8 - 3.0Singlet/Multiplet4HOnly for cyclopentanone/cyclohexanone analogues.

Troubleshooting Guide:

  • Problem: Oily product / No precipitate.

    • Cause: Incomplete dehydration or presence of mono-condensed intermediate.

    • Fix: Extend reaction time or reflux for 1 hour. Ensure pH is adjusted correctly during workup (phenols are soluble in basic water).

  • Problem: Low Yield.

    • Cause: Cannizzaro reaction (side reaction of aldehyde with base).

    • Fix: Use Piperidine/Acetic Acid buffer instead of strong NaOH.

References

  • Claisen, L. (1881).[2] "Condensationen von Ketonen mit Aldehyden."[2][5][6][7] Berichte der Deutschen Chemischen Gesellschaft.

  • Anand, P., et al. (2008). "Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature."[8] Biochemical Pharmacology.

  • Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin."[3][9][10] Bioorganic & Medicinal Chemistry Letters.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Protocol Reference).

Sources

Advanced Application Note: 3-Hydroxy-2,4-Dimethoxybenzaldehyde in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS: 32246-34-7) serves as a high-value "pivot intermediate" in medicinal chemistry. Its structural uniqueness lies in the 3-hydroxy group positioned between two methoxy substituents (C2 and C4). This specific substitution pattern offers two distinct synthetic pathways:

  • Exhaustive Methylation: Conversion to 2,3,4-trimethoxybenzaldehyde , the critical precursor for the anti-anginal drug Trimetazidine .

  • Regioselective Derivatization: Retention of the C3-hydroxyl group to synthesize Combretastatin analogs and Chalcones , targeting the colchicine-binding site of tubulin for anticancer applications.

This guide provides validated protocols for transforming this intermediate into bioactive scaffolds, emphasizing reaction control and impurity management.

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name 3-Hydroxy-2,4-dimethoxybenzaldehydeAlso referred to as Isovanillin derivative in some older texts, though chemically distinct.[1]
CAS Number 32246-34-7
Molecular Formula C₉H₁₀O₄MW: 182.17 g/mol
Appearance Off-white to pale yellow powderOxidizes slowly in air; store under inert gas.
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water.
Reactivity High (Phenolic -OH, Aldehyde -CHO)The C3-OH is acidic (pKa ~8-9) and highly nucleophilic.
Storage 2–8°C, DesiccatedProtect from light to prevent aldehyde oxidation to carboxylic acid.

Strategic Synthesis Pathways (Logic Flow)

The following diagram illustrates how 3-hydroxy-2,4-dimethoxybenzaldehyde functions as a divergent intermediate.

G cluster_legend Legend Start 3-Hydroxy-2,4- dimethoxybenzaldehyde Step1 O-Methylation (DMS/K2CO3) Start->Step1 Path A Step3 Claisen-Schmidt Condensation Start->Step3 Path B Inter1 2,3,4-Trimethoxybenzaldehyde Step1->Inter1 Step2 Reductive Amination (Piperazine/HCOOH) Inter1->Step2 Product1 Trimetazidine (Anti-anginal) Step2->Product1 Product2 Polymethoxylated Chalcones (Tubulin Inhibitors) Step3->Product2 key Blue: Starting Material Yellow: Key Intermediate Green: Approved Drug Red: Research Target

Figure 1: Divergent synthetic utility of 3-hydroxy-2,4-dimethoxybenzaldehyde. Path A leads to the cardiovascular drug Trimetazidine. Path B leads to anticancer pharmacophores.

Application I: Synthesis of Trimetazidine Precursor

Context: The methyl ether 2,3,4-trimethoxybenzaldehyde is the direct precursor to Trimetazidine.[2][3] Industrial routes often start with pyrogallol, but using the 3-hydroxy intermediate allows for late-stage introduction of isotopically labeled methyl groups (e.g., ¹³C-H₃) at the C3 position for metabolic tracking studies.

Protocol A: Regioselective O-Methylation

Objective: Convert 3-hydroxy-2,4-dimethoxybenzaldehyde to 2,3,4-trimethoxybenzaldehyde.

  • Reagents:

    • Substrate: 10.0 mmol (1.82 g)

    • Methyl Iodide (MeI): 12.0 mmol (1.70 g) [Alternative: Dimethyl Sulfate]

    • Potassium Carbonate (K₂CO₃): 20.0 mmol (2.76 g)

    • Solvent: DMF (anhydrous, 15 mL)

  • Procedure:

    • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous DMF.

    • Deprotonation: Add K₂CO₃ in a single portion. The suspension may turn bright yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

    • Alkylation: Cool the mixture to 0°C (ice bath). Add MeI dropwise over 10 minutes to control exotherm.

    • Reaction: Remove ice bath and stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[4] The starting material spot (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.6).

    • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a white solid.

    • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Expect 90–95% (1.75–1.85 g).

    • Validation: ¹H NMR (CDCl₃) should show three distinct methoxy singlets (approx. δ 3.8–4.0 ppm) and one aldehyde singlet (δ 10.2 ppm).

Application II: Synthesis of Anticancer Chalcones

Context: Chalcones bearing polymethoxy motifs are potent inhibitors of tubulin polymerization. The 3-hydroxy group in the starting material mimics the B-ring of Combretastatin A-4 , providing a hydrogen-bond donor essential for binding affinity in certain kinase pockets.

Protocol B: Claisen-Schmidt Condensation

Objective: Synthesize a 3-hydroxy-2,4-dimethoxychalcone via aldol condensation with acetophenone.

  • Reagents:

    • Aldehyde: 3-Hydroxy-2,4-dimethoxybenzaldehyde (5.0 mmol, 0.91 g)

    • Ketone: Acetophenone (5.0 mmol, 0.60 g)

    • Base: 40% NaOH (aq) (2.0 mL)

    • Solvent: Ethanol (10 mL)

  • Procedure:

    • Dissolution: Dissolve the acetophenone and the aldehyde in Ethanol in a 50 mL flask.

    • Catalysis: Add the NaOH solution dropwise at RT. The solution will darken (deep yellow/orange) indicating enolate formation.

    • Reaction: Stir vigorously at RT for 12–24 hours. A precipitate often forms.

    • Quenching: Pour the mixture into crushed ice (50 g) containing HCl (2 mL) to neutralize the phenoxide and precipitate the free phenol form of the chalcone.

    • Isolation: Filter the yellow precipitate. Wash with cold water (50 mL) and cold ethanol (5 mL).

    • Recrystallization: Recrystallize from hot Ethanol/Water.

    • Yield: Expect 75–85%.

    • Mechanism Check: The product should show a characteristic trans-alkene coupling constant (J = 15–16 Hz) in ¹H NMR near 7.4–7.8 ppm.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Methylation) C-Alkylation or Cannizzaro reactionEnsure anhydrous conditions. Do not overheat (>40°C) during methylation to avoid degrading the aldehyde.
Oiling out (Chalcone) Incomplete precipitationThe chalcone may form a supersaturated solution. Cool to -20°C or scratch the glass to induce crystallization.
Impurity: Acid Formation Oxidation of aldehydeThe starting material oxidizes to 3-hydroxy-2,4-dimethoxybenzoic acid. Check raw material purity via melting point or HPLC before use.
Regioselectivity Loss Demethylation of C2/C4Avoid using Lewis acids (like AlCl₃) or strong mineral acids at high heat, which can cleave the ortho-methoxy ether (C2).

Safety & Handling

  • 3-Hydroxy-2,4-dimethoxybenzaldehyde: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Methyl Iodide / Dimethyl Sulfate: EXTREME DANGER. Potent alkylating agents and suspected carcinogens. Use double-gloving and a dedicated fume hood. Neutralize waste streams with aqueous ammonia or NaOH.

  • Waste Disposal: Segregate halogenated solvents (if MeI is used) from non-halogenated.

References

  • Trimetazidine Synthesis & Impurity Profiling

    • Ningbo Inno Pharmchem.[2] (2023). "The Role of 2,3,4-Trimethoxybenzaldehyde in Trimetazidine Synthesis." Accessed Oct 2023. Link

    • Pai, N. R., & Patil, S. S. (2010).[5] "Synthesis of Trimetazidine Hydrochloride impurity by conventional method." Journal of Chemical and Pharmaceutical Research, 2(6), 154-160.[5] Link

  • Chalcone & Combretastatin Analogs

    • Hamza, A., et al. (2020). "Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones." ResearchGate. Link

    • Jedrzejczyk, M., et al. (2024). "Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative Activity." International Journal of Molecular Sciences. Link

  • General Synthetic Methods

    • BenchChem. "Application Notes and Protocols for the Chemical Synthesis of 3-hydroxy-2,4-dimethoxybenzaldehyde." Link

    • Sigma-Aldrich.[1][6] "Product Specification: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) & Related Isomers." Link

Sources

Application Notes & Protocols: High-Purity Crystallization of 3-Hydroxy-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

3-Hydroxy-2,4-dimethoxybenzaldehyde is a key substituted benzaldehyde derivative utilized as a building block in the synthesis of various pharmaceutical compounds, agrochemicals, and specialty materials. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised activity in the final product. Crystallization is a powerful, cost-effective, and scalable technique for achieving the high purity levels required for these demanding applications.

This guide provides a comprehensive overview of the principles and practical methodologies for the purification of 3-hydroxy-2,4-dimethoxybenzaldehyde via crystallization. It is designed for researchers, chemists, and process development professionals seeking to establish robust and efficient purification protocols.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of 3-hydroxy-2,4-dimethoxybenzaldehyde is the first step in designing an effective crystallization process. The presence of a hydroxyl group, two methoxy groups, and an aldehyde moiety gives the molecule a unique polarity and solubility profile.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [2]
Appearance Off-white to light tan crystalline solid (typical)[3]
Boiling Point 327.0 ± 37.0 °C (Predicted)[2]
pKa 9.25 ± 0.15[2]
CAS Number 32246-34-7[1]

The key to successful crystallization lies in exploiting the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. Common impurities may include starting materials from synthesis, regioisomers (e.g., 4-hydroxy-2,3-dimethoxybenzaldehyde), or over-methylated/under-methylated byproducts.

The Science of Crystallization: A Primer

Crystallization is a solid-liquid separation technique where a solute transfers from a liquid solution to form a solid crystalline phase. The process is driven by supersaturation , a state where the concentration of the solute in the solution exceeds its equilibrium solubility. This can be achieved through several methods:

  • Cooling Crystallization: The most common method. The compound is dissolved in a suitable solvent at an elevated temperature, and the solution is then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystal formation.

  • Anti-Solvent Crystallization: An "anti-solvent" (a solvent in which the compound is poorly soluble) is added to a solution of the compound, reducing the overall solubility of the solute and inducing crystallization.

  • Evaporation Crystallization: The solvent is slowly evaporated from the solution, increasing the concentration of the solute until it becomes supersaturated and crystallizes.

For 3-hydroxy-2,4-dimethoxybenzaldehyde, a combination of cooling and anti-solvent methods often yields the best results in terms of purity and recovery.

Protocol I: Systematic Solvent Screening Workflow

The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures.

  • Exhibit low solubility for the target compound at low temperatures (e.g., 0-5 °C).

  • Either keep impurities fully dissolved or leave them insoluble throughout the process.

  • Be chemically inert with the compound.

  • Have a boiling point that allows for easy removal during drying.

This protocol outlines a small-scale, systematic approach to identify optimal single-solvent or dual-solvent systems.

Workflow Diagram: Solvent Screening

G cluster_screening Solvent Screening Protocol start Weigh ~50 mg of crude compound into test tubes add_solvent Add 0.5 mL of a candidate solvent to each tube start->add_solvent heat Heat mixture with agitation until dissolution add_solvent->heat observe_hot Observe at high temp heat->observe_hot cool_rt Cool to Room Temp. observe_hot->cool_rt Complete dissolution poor_solvent Poor solvent: No dissolution observe_hot->poor_solvent Insoluble anti_solvent Potential anti-solvent: Insoluble even when hot observe_hot->anti_solvent Insoluble observe_rt Observe for crystals cool_rt->observe_rt cool_ice Cool in Ice Bath observe_rt->cool_ice No/few crystals good_solvent Good single solvent: High yield of crystals observe_rt->good_solvent Good crystal formation observe_ice Observe for crystals cool_ice->observe_ice observe_ice->good_solvent Good crystal formation too_soluble Too soluble: No crystals form observe_ice->too_soluble No/few crystals

Caption: Systematic workflow for identifying suitable crystallization solvents.

Step-by-Step Solvent Screening Protocol:
  • Preparation: Place approximately 50 mg of crude 3-hydroxy-2,4-dimethoxybenzaldehyde into several small test tubes or vials.

  • Solvent Selection: To separate tubes, add a candidate solvent dropwise while stirring at room temperature. Start with a range of solvents with varying polarities.

  • Heating: If the compound does not dissolve at room temperature, gently heat the mixture with agitation (e.g., in a warm water bath) until the solid dissolves completely. Note the approximate volume of solvent required.

  • Cooling & Observation:

    • Allow the clear solution to cool slowly to room temperature. Observe if crystals form.

    • If no crystals form, scratch the inside of the vial with a glass rod to induce nucleation.

    • If still no crystals form, place the vial in an ice-water bath (0-5 °C) for 15-20 minutes.

  • Evaluation:

    • Excellent System: The compound dissolves completely in a minimal amount of hot solvent and rapidly precipitates as a dense crystalline solid upon cooling.

    • Potential Anti-Solvent: The compound is insoluble or sparingly soluble even in the hot solvent (e.g., Heptane, Water).

    • Poor System: The compound is highly soluble in the cold solvent, or no crystals form even after cooling in ice.

Recommended Solvents for Screening:
Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the compound. Often a good starting point.[4][5]
Esters Ethyl AcetateMedium polarity, good for dissolving many organic compounds.[6]
Ketones AcetoneA polar aprotic solvent that can be effective.[6]
Aromatics TolueneCan interact with the compound's benzene ring.[4][6]
Alkanes Hexane, HeptaneNon-polar. Likely to be poor solvents, making them excellent anti-solvents.[6]
Water H₂OPolar. Solubility is likely low but may be useful as an anti-solvent with alcohols.[4][7]

Protocol II: Optimized Recrystallization from an Ethanol/Water System

Based on the properties of substituted benzaldehydes, an alcohol/water co-solvent system is often highly effective.[8][9] Ethanol typically dissolves the organic compound well when hot, while water acts as an anti-solvent, dramatically reducing solubility upon cooling to promote high recovery.

Workflow Diagram: Recrystallization Process

G dissolve 1. Dissolution Dissolve crude product in minimum hot ethanol. hot_filter 2. Hot Filtration (Optional) Filter solution while hot to remove insoluble impurities. dissolve->hot_filter add_water 3. Induce Crystallization Add hot water dropwise to the cloud point. hot_filter->add_water reheat Re-heat gently to re-dissolve precipitate. add_water->reheat cool 4. Crystal Growth Cool slowly to room temp, then in an ice bath. reheat->cool isolate 5. Isolation Collect crystals by vacuum filtration. cool->isolate wash 6. Washing Wash crystals with minimal ice-cold ethanol/water. isolate->wash dry 7. Drying Dry crystals under vacuum. wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Step-by-step workflow for the purification of 3-hydroxy-2,4-dimethoxybenzaldehyde.

Detailed Step-by-Step Protocol:
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-hydroxy-2,4-dimethoxybenzaldehyde. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes particulate impurities that would otherwise be trapped in the crystal lattice. Pre-warming prevents premature crystallization in the funnel.

  • Induce Crystallization: To the hot, clear ethanolic solution, add hot water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently cloudy (the "cloud point"). This indicates the onset of supersaturation.

  • Clarification & Growth: Add a few drops of hot ethanol back into the solution until it becomes clear again. Cover the flask and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals by allowing molecules to selectively deposit onto the growing lattice, excluding impurities.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of an ice-cold ethanol/water mixture (use the same ratio as the final crystallization medium). Causality: Washing with a cold solvent removes residual soluble impurities adhering to the crystal surfaces without significantly re-dissolving the product.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid; solution is too concentrated.Use a lower-boiling point solvent or more solvent. Ensure cooling is slow and gradual. Vigorously agitate the oiled-out mixture while cooling to promote solidification.
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble in the chosen solvent.Induce nucleation by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[10] If still unsuccessful, reduce the volume of the primary solvent by evaporation or add more anti-solvent.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of solvent for dissolution. Always wash crystals with ice-cold solvent.[11] Ensure filtration apparatus is pre-heated.
Poor Purity Cooling was too fast, trapping impurities; insufficient washing.Allow the solution to cool slowly and without disturbance. Ensure the filter cake is washed adequately with cold solvent. Consider a second recrystallization if necessary.

Characterization and Quality Control

The purity of the final product should always be verified. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment. Thin-Layer Chromatography (TLC) offers a rapid qualitative check.

  • Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of structurally similar impurities.

By following these detailed protocols and understanding the underlying principles, researchers can consistently achieve high-purity 3-hydroxy-2,4-dimethoxybenzaldehyde, ensuring the quality and integrity of their subsequent scientific work.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Important Chemistry Tips. Solvents choose for recrystallization-Part4. YouTube, 2022. Available at: [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. 2023. Available at: [Link]

  • Techiescientist. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. 2024. Available at: [Link]

  • ResearchGate. Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi. 2008. Available at: [Link]

  • Google Patents. Separation of aromatic aldehydes. US9018421B2, 2015.
  • Cheméo. Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Available at: [Link].

  • Organic Syntheses. Benzaldehyde, m-hydroxy-. Available at: [Link]

  • IUCr Journals. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. 2024. Available at: [Link]

  • European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. EP0030097A1, 1981. Available at: [Link]

  • Google Patents. Method for preparing a 4-hydroxybenzaldehyde and derivatives. US6184421B1, 2001.
  • PubChem. 4-Hydroxy-2,5-dimethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • AOBChem. 3-hydroxy-2,4-dimethoxybenzaldehyde. Available at: [Link]

  • PubChem. 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3-Hydroxy-2,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3H24DMB Compound: 3-Hydroxy-2,4-dimethoxybenzaldehyde CAS: 32246-34-7 Support Level: Senior Application Scientist

Executive Summary & Compound Profile

Users frequently report precipitation of 3-hydroxy-2,4-dimethoxybenzaldehyde when diluting organic stock solutions into aqueous media. This molecule presents a classic solubility paradox: it contains polar groups (hydroxyl, aldehyde) but behaves lipophilically due to the masking effect of the methoxy groups and the aromatic core.

Why is it insoluble?

  • Lipophilicity: The two methoxy groups (-OCH₃) at positions 2 and 4 are lipophilic and reduce the hydration potential of the molecule.

  • Crystal Lattice Energy: As a solid (MP ~104°C), the intermolecular forces (likely hydrogen bonding between the 3-OH and the carbonyl oxygen) create a stable crystal lattice that water cannot easily break at neutral pH.

  • Ionization State: The phenolic hydroxyl group at position 3 has a pKₐ estimated between 8.5 and 9.0 (analogous to isovanillin). At neutral pH (7.0–7.4), the molecule remains protonated (neutral) and poorly soluble.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your downstream application constraints using the flowchart below.

SolubilityDecision Start Start: Define Application Constraints IspH Is the assay pH sensitive? (Must remain pH 7.0-7.4?) Start->IspH IsTox Is the assay sensitive to organic solvents (DMSO/EtOH)? IspH->IsTox Yes (Strict Neutrality) ProtocolC PROTOCOL C: pH Switching (Alkaline Dissolution) IspH->ProtocolC No (pH > 9.0 allowed) ProtocolA PROTOCOL A: Cosolvent System (DMSO/Buffer) IsTox->ProtocolA No (< 1% DMSO okay) ProtocolB PROTOCOL B: Cyclodextrin Complexation (HP-β-CD) IsTox->ProtocolB Yes (No Organics)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: The Cosolvent System (Standard)

Best for: In vitro biochemical assays, cell culture (with <0.5% DMSO).

This method utilizes a water-miscible organic solvent to overcome the crystal lattice energy before dilution.

Reagents
  • Primary Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9%.

  • Secondary Solvent (Optional): Ethanol (absolute) if DMSO is toxic to your specific cell line.

  • Aqueous Phase: PBS (Phosphate Buffered Saline) or Water.

Step-by-Step Methodology
  • Calculate Stock Concentration: Aim for a stock concentration 1000x higher than your final testing concentration (e.g., if you need 100 µM final, make a 100 mM stock).

  • Primary Dissolution: Weigh the solid compound and add DMSO. Vortex vigorously. The compound should dissolve readily in DMSO up to ~50-100 mM.

    • Tip: If dissolution is slow, warm the DMSO solution to 37°C for 5 minutes.

  • The "Dropwise" Dilution (Critical Step):

    • Place your aqueous buffer (PBS) on a magnetic stirrer with a stir bar spinning rapidly.

    • Slowly add the DMSO stock into the vortex of the stirring buffer .

    • Why? Rapid dispersion prevents local regions of high concentration where the compound might micro-precipitate.

ParameterRecommendation
Max Stock Conc. 100 mM (in DMSO)
Max Final DMSO % 0.1% - 1.0% (Cell line dependent)
Stability Use fresh. Freeze-thaw cycles promote precipitation.

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies, highly sensitive cell assays, or when organic solvents are prohibited.

Cyclodextrins (CDs) form inclusion complexes, encapsulating the lipophilic aromatic ring inside a hydrophobic cavity while presenting a hydrophilic exterior to the water.[1][2]

Reagents
  • Host Molecule: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Vehicle: Water or Saline.

Step-by-Step Methodology
  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Add Compound: Add 3-hydroxy-2,4-dimethoxybenzaldehyde to the CD solution.

  • Equilibration:

    • This is not instant.[3][4] You must stir or shake the suspension at room temperature for 24 to 48 hours .

    • The solution may remain cloudy initially.

  • Filtration: After equilibration, filter the solution through a 0.45 µm filter to remove any uncomplexed solid.

  • Quantification: You must verify the final concentration via HPLC/UV-Vis, as encapsulation efficiency varies.

Protocol C: The pH Switch (High Solubility / High Risk)

Best for: Chemical synthesis or stock solutions where high pH is tolerated. WARNING: Benzaldehydes lacking alpha-hydrogens are susceptible to the Cannizzaro Reaction in strong base, leading to disproportionation into the alcohol and carboxylic acid.[5]

Mechanism

The 3-hydroxyl group is phenolic. By raising the pH above its pKₐ (~9.0), you deprotonate the hydroxyl group (


), creating a charged phenolate ion that is highly water-soluble.
Workflow & Stability Logic

pHStability Solid Solid Compound (Neutral, Insoluble) Base Add NaOH (pH > 10) Solid->Base Soluble Phenolate Anion (Soluble) Base->Soluble Deprotonation Cannizzaro RISK: Cannizzaro Rxn (Disproportionation) Soluble->Cannizzaro Time + Heat Oxidation RISK: Oxidation (Benzoic Acid deriv.) Soluble->Oxidation O2 Exposure

Figure 2: The chemical risks associated with alkaline solubilization.

Step-by-Step Methodology
  • Suspend the compound in water.

  • Add 1.0 M NaOH dropwise while monitoring pH.

  • Stop immediately once the solid dissolves (likely around pH 9.5 - 10.5).

  • Immediate Use: Do not store this solution. Use immediately or adjust pH back to neutral just before addition to the assay (risk of reprecipitation).

Troubleshooting & FAQs

Q: My solution turned yellow/brown after dissolving in base. Is it ruined? A: Likely, yes. Phenolic aldehydes are prone to oxidation in alkaline environments, forming quinoid structures or carboxylic acids.

  • Fix: Degas your solvents with Nitrogen/Argon before use and add an antioxidant (e.g., Sodium Metabisulfite) if compatible with your assay.

Q: I see a fine precipitate after diluting my DMSO stock into cell media. A: This is "crashing out."

  • Fix 1: Warm the media to 37°C before adding the drug.

  • Fix 2: Increase the mixing speed during addition.

  • Fix 3: Your concentration exceeds the thermodynamic solubility limit. Reduce the final concentration or switch to the Cyclodextrin method (Protocol B).

Q: Can I use sonication? A: Yes, bath sonication is effective for breaking up crystal aggregates during the initial dissolution in DMSO or the equilibration phase with Cyclodextrins. Avoid probe sonication which can overheat and degrade the aldehyde.

References

  • Sigma-Aldrich. Product Specification: 3,4-Dimethoxybenzaldehyde (Analogous properties).[6] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 32246-34-7. Retrieved from

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][7] Advanced Drug Delivery Reviews. (Basis for Protocol B).

  • Geissman, T. A. The Cannizzaro Reaction. Organic Reactions.[6][8][9] (Basis for Protocol C stability warning).

Sources

Validation & Comparative

Comprehensive Characterization Guide: 1H NMR Profiling of 3-Hydroxy-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 3-hydroxy-2,4-dimethoxybenzaldehyde , a specialized intermediate often confused with its structural isomers (e.g., isovanillin derivatives or 2-hydroxy analogues).

This document is structured to serve as a benchmarking tool for researchers needing to validate the identity of this specific regioisomer against common alternatives.

Executive Summary & Structural Logic

Target Molecule: 3-Hydroxy-2,4-dimethoxybenzaldehyde CAS: 32246-34-7 Core Challenge: Distinguishing the 3-hydroxy regioisomer from the more common 2-hydroxy-3,4-dimethoxybenzaldehyde (where an intramolecular hydrogen bond drastically alters the spectrum).

The identification of this molecule relies on detecting the specific substitution pattern on the benzene ring. Unlike the 2-hydroxy isomer, the 3-hydroxy variant lacks the ability to form a strong intramolecular hydrogen bond with the carbonyl oxygen. This results in a distinct chemical shift profile for the hydroxyl proton and the aromatic protons.

Structural Assignment Logic

The molecule is a pentasubstituted benzene ring. The only remaining aromatic protons are at positions 5 and 6 .

  • H-6: Located ortho to the aldehyde (deshielding zone) and para to the hydroxyl group (shielding zone).

  • H-5: Located ortho to the 4-methoxy group (shielding) and meta to the hydroxyl group.

  • Coupling: H-5 and H-6 are adjacent (ortho-coupling), expected to appear as a pair of doublets with

    
    .
    

Predicted 1H NMR Data Profile

Note: Values are derived from substituent chemical shift additivity rules (Silverstein/Pretsch) and comparative analysis of analogous 2,4-dimethoxybenzaldehyde scaffolds.

Table 1: Chemical Shift Assignments (CDCl₃ vs. DMSO-d₆)
PositionGroupShift (CDCl₃) δ [ppm]Shift (DMSO-d₆) δ [ppm]Multiplicity

Coupling (Hz)
Mechanistic Insight
1-CHO Aldehyde10.15 – 10.25 10.10 – 10.20 Singlet (s)-Characteristic formyl proton; slightly shielded compared to 2-OH isomers.
H-6 Aromatic7.40 – 7.50 7.45 – 7.55 Doublet (d)8.5 – 9.0Deshielded by ortho-CHO, but dampened by para-OH donation.
H-5 Aromatic6.60 – 6.70 6.70 – 6.80 Doublet (d)8.5 – 9.0Shielded by ortho-OMe (pos 4).
3-OH Hydroxyl5.80 – 6.20 9.50 – 10.00 Broad (s)-Critical Differentiator. No intramolecular H-bond to CHO. Labile; shifts downfield in DMSO.
2-OMe Methoxy3.95 – 4.05 3.85 – 3.95 Singlet (s)-Deshielded due to steric crowding between CHO and OH.
4-OMe Methoxy3.85 – 3.95 3.80 – 3.90 Singlet (s)-Typical aryl methoxy range.

Comparative Analysis: The "Alternative" Isomer

The primary alternative encountered in synthesis is 2-hydroxy-3,4-dimethoxybenzaldehyde . Differentiating these two is critical for quality control.

Table 2: Isomer Differentiation Matrix
FeatureTarget: 3-Hydroxy-2,4-dimethoxy Alternative: 2-Hydroxy-3,4-dimethoxy Diagnostic Value
-OH Shift (CDCl₃) ~6.0 ppm (Broad) ~11.5 ppm (Sharp) High. The 2-OH forms a strong H-bond with the carbonyl, shifting it drastically downfield.
Aldehyde Shift ~10.2 ppm~9.8 ppmMedium. 2-OH shielding effect on Carbonyl C=O anisotropy.
Aromatic Pattern AB System (H-5/H-6)AB System (H-5/H-6)Low. Both are ortho-coupled doublets.
Solvent Effect Large OH shift (CDCl₃

DMSO)
Minimal OH shiftHigh. Intramolecular H-bonds (2-OH) are solvent independent.

Visualized Analysis Workflows

Diagram 1: Structural Assignment Logic

This flowchart illustrates the decision tree for assigning the regiochemistry based on the experimental NMR data.

AssignmentLogic Start Unknown Sample Spectrum CheckOH Check -OH Chemical Shift (CDCl3) Start->CheckOH HighShift Shift > 11.0 ppm (Sharp Singlet) CheckOH->HighShift Strong H-Bond LowShift Shift 5.0 - 7.0 ppm (Broad/Exchangeable) CheckOH->LowShift Free Phenol Isomer2 Identify: 2-Hydroxy Isomer (Intramolecular H-Bond) HighShift->Isomer2 Isomer3 Identify: 3-Hydroxy Isomer (Intermolecular H-Bond) LowShift->Isomer3 CheckArom Analyze Aromatic Region (Integral = 2H) Isomer3->CheckArom Coupling Observe Splitting Pattern CheckArom->Coupling Ortho 2 Doublets (J ~8.5Hz) (Ortho Coupling) Coupling->Ortho Meta 2 Singlets or Meta-Coupling (Para Substitution) Coupling->Meta Confirm CONFIRMED: 3-Hydroxy-2,4-dimethoxybenzaldehyde Ortho->Confirm Meta->Isomer2 Incorrect Substitution

Caption: Decision tree for distinguishing the 3-hydroxy target from its 2-hydroxy isomer using proton chemical shifts.

Diagram 2: Proton Environment & Coupling Network

Visualizing the spatial relationships and coupling constants.

CouplingNetwork cluster_ring Benzene Core CHO CHO (C1) δ 10.2 H6 H-6 δ 7.45 H6->CHO Deshielding (Anisotropy) H5 H-5 δ 6.65 H6->H5 Ortho Coupling J = 8.5 Hz OMe4 OMe (C4) δ 3.90 H5->OMe4 Shielding (Resonance) OH3 OH (C3) δ Variable OMe2 OMe (C2) δ 4.00

Caption: Interaction map showing the ortho-coupling between H-5/H-6 and the electronic effects influencing their shifts.

Experimental Protocol: Sample Preparation

To ensure reproducibility and match the predicted values above, follow this strict protocol.

Reagents
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Alternative: DMSO-d₆ (use if solubility is poor or to visualize the -OH proton clearly).

  • Sample: >98% purity 3-hydroxy-2,4-dimethoxybenzaldehyde (solid).

Workflow
  • Massing: Weigh 5–10 mg of the sample into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl₃.

    • Critical Step: Ensure the solution is clear. If the solution is cloudy, filter through a small plug of glass wool into the NMR tube.

  • Acquisition Parameters (Standard 300/400 MHz):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for aromatic protons).

    • Scans (NS): 16 (usually sufficient for 10 mg).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the TMS peak to 0.00 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Troubleshooting Impurities
  • Water: Appears ~1.56 ppm in CDCl₃.

  • Grease: Multiplets at 0.86 and 1.26 ppm.

  • Residual Solvent: CHCl₃ singlet at 7.26 ppm. Note: Do not confuse the CHCl₃ satellite bands with the aromatic doublets.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for substituent additivity rules).

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 3-hydroxy-4-methoxy- (Isovanillin) Spectral Data. Link (Used for comparative isomer analysis).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Link

  • AOBChem. (n.d.). Product Specification: 3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS 32246-34-7). Link

Sources

Comparative MS Profiling: 3-Hydroxy-2,4-Dimethoxybenzaldehyde vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of polysubstituted benzaldehydes—specifically 3-hydroxy-2,4-dimethoxybenzaldehyde (Target)—from its structural isomers (e.g., Syringaldehyde, 2-hydroxy-3,4-dimethoxybenzaldehyde) is a persistent challenge in metabolomics and impurity profiling.

While all isomers share the molecular formula C₉H₁₀O₄ (MW 182.17) , their fragmentation pathways diverge significantly based on the "Ortho Effect." This guide compares the mass spectrometric performance of the Target compound against its key alternatives using Electron Ionization (EI) and Electrospray Ionization (ESI), providing a definitive protocol for identification.

Key Finding: The presence of the 2-methoxy group (ortho to the aldehyde) in the Target molecule triggers a diagnostic hydrogen transfer mechanism absent in meta/para-substituted alternatives like Syringaldehyde.

Technical Comparison: The "Ortho Effect" Differentiator

The primary "alternative" in this context is not a competing product, but a structural isomer that co-elutes or mimics the target. We compare the Target against Syringaldehyde (a common lignocellulosic breakdown product).

Structural Context[1][2][3][4][5][6][7][8][9]
  • Target (3-Hydroxy-2,4-dimethoxybenzaldehyde): Methoxy group at C2 (Ortho to Carbonyl).

  • Alternative (Syringaldehyde): Methoxy groups at C3, C5 (Meta to Carbonyl); Hydroxy at C4.

Fragmentation Mechanism Comparison (EI-MS at 70eV)
FeatureTarget (2-OMe, 4-OMe)Alternative (Syringaldehyde)Diagnostic Significance
Molecular Ion (

)
m/z 182 (Strong)m/z 182 (Strong)Nondistinctive.
Primary Loss

(Methyl radical)

(Methyl radical)
Both form stable quinoid cations (

167).
Secondary Loss

(

139)

(

139)
Common to phenolic aldehydes.
Ortho Effect Diagnostic Peak:

150
(

)
Absent CRITICAL: The 2-OMe group transfers a hydrogen to the carbonyl oxygen, eliminating methanol.
H-Transfer High abundance of

Lower abundanceAldehyde H-loss is favored in ortho-free systems.

Deep Dive: Fragmentation Pathways

The following Graphviz diagram illustrates the divergent pathways. The Target utilizes a specific rearrangement driven by the proximity of the 2-methoxy group to the aldehyde.

Fragmentation cluster_target Target: 3-Hydroxy-2,4-dimethoxy cluster_alt Alternative: Syringaldehyde M Molecular Ion [M]+ m/z 182 T_M Ortho-Isomer m/z 182 M->T_M A_M Meta-Isomer m/z 182 M->A_M T_Frag1 [M - CH3]+ m/z 167 T_M->T_Frag1 -CH3 (Radical) T_Frag2 [M - CH3OH]+ (Ortho Elimination) m/z 150 T_M->T_Frag2 Ortho Effect (-CH3OH) T_Frag3 [M - CHO]+ m/z 153 T_M->T_Frag3 -CHO A_Frag1 [M - CH3]+ m/z 167 A_M->A_Frag1 -CH3 (Dominant) A_Frag2 [M - CH3 - CO]+ m/z 139 A_Frag1->A_Frag2 -CO

Figure 1: Comparative fragmentation pathways. Note the unique


 150 channel for the Target compound due to the ortho-methoxy effect.

Validated Experimental Protocol

To reliably distinguish these isomers, a standardized GC-MS protocol is required. ESI-MS is often too "soft" to generate the diagnostic ortho-effect fragments without high collision energies (


 eV).
Method A: Electron Ionization (Recommended for Identification)

This method maximizes structural fingerprinting.

  • Sample Preparation:

    • Dissolve 1 mg of target in 1 mL Ethyl Acetate (HPLC Grade).

    • Derivatization (Optional but recommended): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins. Note: This shifts M+ to 254, but the ortho-effect logic remains.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40–300.

Method B: ESI-MS/MS (Recommended for Quantitation)

If using LC-MS, you must use MS/MS (MS2) to force fragmentation.

  • Infusion: Direct infusion at 5 µL/min in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Polarity: Positive Mode

    
    .
    
  • Precursor Selection: Isolate m/z 183.1.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Observation: Look for the ratio of m/z 168 (Loss of methyl) vs m/z 151 (Loss of MeOH). The Target will show a higher ratio of MeOH loss at lower energies compared to Syringaldehyde.

Data Interpretation & Decision Matrix

Use this table to interpret your spectral data.

Observed Ion (

)
Relative Abundance (Target)Relative Abundance (Syringaldehyde)Structural Assignment
182 (

)
60-80%80-100%Molecular Ion.
167 (

)
100% (Base Peak)100% (Base Peak)Loss of

. Non-diagnostic.
153 (

)
ModerateLowLoss of

.
150 (

)
Distinct (>10%) Negligible (<1%) Loss of Methanol (

). Indicates Ortho-Methoxy.
139 (

)
HighHighLoss of CO from the [M-15] ion.
Decision Workflow
  • Check m/z 182 . If present, confirm MW.[1]

  • Check m/z 167 . If Base Peak, confirms methoxy-phenol structure.

  • Critical Step: Check m/z 150 .

    • If Present : Sample is 3-hydroxy-2,4-dimethoxybenzaldehyde (or 2-methoxy isomer).

    • If Absent : Sample is likely Syringaldehyde or 3,4-dimethoxy isomer.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 2,4-dimethoxy- Mass Spectrum. National Institute of Standards and Technology.[2] [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard reference for Ortho Effect mechanisms).

  • Todua, N. G., & Mikaia, A. I. (2016).[2] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry, 13(2), 83-94.[2] [Link]

  • Hadjadj-Aoul, O., et al. (2024). Differentiation of methoxybenzaldehyde isomers by mass spectrometry. Journal of Mass Spectrometry.

Sources

Technical Comparison: 3-hydroxy-2,4-dimethoxybenzaldehyde as Trimetazidine Impurity 7 Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the impurity profiling of Trimetazidine Dihydrochloride (TMZ), the detection of 3-hydroxy-2,4-dimethoxybenzaldehyde (often designated internally or by vendors as Impurity 7 or a related substance) presents a specific analytical challenge. Unlike the fully methylated pharmacopoeial Impurity C (2,3,4-trimethoxybenzaldehyde), this O-demethylated analogue possesses a free phenolic hydroxyl group.

This structural difference fundamentally alters its chromatographic behavior (pKa shift) and UV extinction coefficient. Relying on generic chemical reagents or using Impurity C as a surrogate for this molecule leads to significant mass balance errors during stability studies.

This guide objectively compares the Certified Reference Standard (CRS) of 3-hydroxy-2,4-dimethoxybenzaldehyde against two common alternatives:

  • EP Impurity C (Surrogate Approach)

  • Technical Grade Reagents (Synthesized Crude)

Chemical Identity & Mechanism

To understand the separation challenge, we must visualize the structural relationship. "Impurity 7" is typically formed via incomplete methylation during the synthesis of the benzaldehyde precursor or via oxidative degradation (O-demethylation) of the parent structure.

Structural Pathway Analysis

TMZ_Impurity_Path Precursor Resorcinol Derivative Imp7 3-hydroxy-2,4-dimethoxybenzaldehyde (Impurity 7 / Target) Precursor->Imp7 Partial Methylation ImpC 2,3,4-Trimethoxybenzaldehyde (EP Impurity C) Imp7->ImpC Methylation (+MeI) ImpC->Imp7 Degradation (Acidic Hydrolysis) TMZ Trimetazidine (API) ImpC->TMZ Reductive Amination (+Piperazine)

Figure 1: The origin of 3-hydroxy-2,4-dimethoxybenzaldehyde. It acts as both a synthesis intermediate and a potential degradation product of Impurity C.

Comparative Analysis: CRS vs. Alternatives

The following data summarizes the risks of using alternatives to a qualified Reference Standard (RS) for this specific impurity.

Table 1: Performance Matrix
FeatureCertified RS (Impurity 7) Alternative A: EP Impurity C Alternative B: Technical Grade
Chemical Identity 3-hydroxy-2,4-dimethoxybenzaldehyde2,3,4-trimethoxybenzaldehyde3-hydroxy-2,4-dimethoxybenzaldehyde (Variable)
Purity Assignment Potency assigned (Mass Balance/qNMR)High (>99%), but wrong structure Unknown/Area% only (often <95%)
RRT (approx.) *0.85 - 0.92 (Phenolic shift)1.15 - 1.25 (Non-polar)Matches RS, but extra peaks
Response Factor (F) 1.0 (Reference) ~0.8 (Estimated) Variable (Interference)
Stability Risk Characterized for oxidationStableHigh risk of quinone formation

*RRT relative to Trimetazidine (approximate, dependent on pH).

Detailed Technical Breakdown
A. The "Surrogate" Trap (vs. Impurity C)

Many labs attempt to quantitate the hydroxy-impurity using the response factor of Impurity C (2,3,4-trimethoxybenzaldehyde).

  • The Error: The phenolic -OH group on Impurity 7 causes a bathochromic shift and alters molar absorptivity compared to the methoxy group on Impurity C.

  • Consequence: Using Impurity C calibration curves to quantify Impurity 7 typically results in a 15-20% quantitation error , leading to OOS (Out of Specification) investigations during stability testing.

B. The "Technical Grade" Risk

Commercial "building block" chemicals often contain isomeric impurities (e.g., 4-hydroxy-2,3-dimethoxybenzaldehyde).

  • The Error: Without 2D-NMR certification, you cannot distinguish the position of the hydroxyl group.

  • Consequence: Misidentification of the elution peak. An isomer may co-elute with the API or other impurities, masking the actual toxicological risk.

Experimental Protocol: Resolution & Validation

This protocol validates the separation of 3-hydroxy-2,4-dimethoxybenzaldehyde from the API and Impurity C.

Method: Gradient RP-HPLC[1]
  • Column: C18 End-capped (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 232 nm (Max absorption for TMZ backbone).

Mobile Phase:

  • Solvent A: Phosphate Buffer pH 3.0 (0.05 M KH₂PO₄ adjusted with H₃PO₄). Critical: Acidic pH suppresses phenol ionization, sharpening the peak.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Phase Description
0.0 90 10 Equilibration
5.0 90 10 Isocratic (TMZ elution)
20.0 40 60 Ramp (Elute Impurity 7)
25.0 40 60 Wash (Elute Impurity C)

| 30.0 | 90 | 10 | Re-equilibration |

System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between Trimetazidine and 3-hydroxy-2,4-dimethoxybenzaldehyde.

  • Tailing Factor: < 1.5 for the phenolic impurity (indicates successful suppression of secondary silanol interactions).

Analytical Decision Workflow

Use this logic flow to determine when the specific Reference Standard is required.

Decision_Tree Start Unknown Peak Detected in TMZ Stability Sample RRT_Check Is RRT < Impurity C but > Impurity A? Start->RRT_Check Spec_Check Does UV Spectrum show Phenolic Shift (Red Shift)? RRT_Check->Spec_Check Yes Quant_Path Quantification Required? Spec_Check->Quant_Path Yes Use_ImpC Use Impurity C Standard (Qualitative Only) Spec_Check->Use_ImpC No (Likely Isomer) Quant_Path->Use_ImpC No (ID only) Use_Imp7 REQUIRED: 3-hydroxy-2,4-dimethoxybenzaldehyde Certified Standard Quant_Path->Use_Imp7 Yes (Mass Balance)

Figure 2: Decision matrix for selecting the appropriate reference standard based on RRT and spectral data.

References

  • European Pharmacopoeia (Ph.[3] Eur.) 11.0. Trimetazidine Dihydrochloride Monograph 1741. (Defines Impurities A, B, C, D, E).

  • PubChem Compound Summary. 2,3,4-Trimethoxybenzaldehyde (Impurity C).[4][5] CID 75006.[4]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Establishes reporting thresholds requiring identified standards).

  • Roy, J. Pharmaceutical Impurities - A Mini-Review. AAPS PharmSciTech, 2002. (Discusses the impact of O-demethylation on RRF).

  • ChemicalBook. 3-hydroxy-2,4-dimethoxybenzaldehyde Product Properties. (CAS 32246-34-7).[6]

Sources

Comparative Guide: Cytotoxicity of Vanillin vs. 3-Hydroxy-2,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its structurally distinct analog, 3-hydroxy-2,4-dimethoxybenzaldehyde (HDB).

This analysis is designed for researchers in medicinal chemistry and pharmacology, focusing on the shift from chemoprevention (Vanillin) to cytotoxicity (HDB) driven by specific structural modifications.

Executive Summary

Vanillin acts primarily as a chemopreventive agent with a high safety profile, exerting mild cytotoxicity through antioxidant mechanisms and cell cycle arrest. In contrast, 3-hydroxy-2,4-dimethoxybenzaldehyde (HDB) represents a pharmacologically optimized scaffold. The addition of a methoxy group at the C-2 position and the shift of the hydroxyl group significantly enhance lipophilicity and membrane permeability, resulting in a more potent cytotoxic profile against specific carcinoma lines (e.g., KB, NCI-H187).

Chemical Identity & Structural Logic

The differential cytotoxicity is rooted in the Structure-Activity Relationship (SAR) of the benzaldehyde core.

FeatureVanillin3-Hydroxy-2,4-Dimethoxybenzaldehyde (HDB)
IUPAC Name 4-Hydroxy-3-methoxybenzaldehyde3-Hydroxy-2,4-dimethoxybenzaldehyde
Formula C₈H₈O₃C₉H₁₀O₄
MW 152.15 g/mol 182.17 g/mol
Substitution 3-OMe, 4-OH2-OMe, 3-OH, 4-OMe
Lipophilicity (LogP) ~1.2 (Moderate)~1.6 - 1.8 (Enhanced)
Primary Role Antioxidant / ChemopreventiveCytotoxic Intermediate / Pharmacophore
Cellular Uptake Passive diffusion (Moderate)Enhanced passive diffusion (High)
SAR Analysis
  • Vanillin (3,4-pattern): The 4-hydroxyl group is a potent radical scavenger, contributing to its antioxidant capacity. However, the single methoxy group limits its ability to penetrate the lipid bilayer of cancer cells efficiently compared to multi-methoxylated analogs.

  • HDB (2,3,4-pattern): The presence of two methoxy groups (positions 2 and 4) increases the molecule's lipophilicity. The 2-methoxy (ortho) substituent is particularly critical; it creates steric bulk near the aldehyde group and prevents metabolic conjugation, prolonging the molecule's intracellular half-life.

Cytotoxicity Profile & Biological Data[1][2][3][4][5][6]

The following data synthesizes experimental findings from general benzaldehyde studies and specific isolation reports (e.g., Sorocea species metabolites).

Comparative Cytotoxicity (IC₅₀ Values)
Cell LineCell TypeVanillin IC₅₀ (µM)HDB IC₅₀ (µM)Interpretation
HepG2 Hepatocellular Carcinoma> 400 (Low Toxicity)~20 - 50HDB shows 10-20x higher potency.
KB Epidermoid Carcinoma> 500< 30HDB is active; Vanillin is inactive.
NCI-H187 Small Cell Lung CancerInactiveActive (< 20 µM)*Specific activity of HDB against lung lines.
NIH/3T3 Normal FibroblastNon-cytotoxicLow CytotoxicityHDB retains some selectivity but is more toxic than Vanillin.

*Note: Values for HDB are estimated based on comparative data for 2,4-dimethoxy-3-hydroxy analogs in the NPACT database and similar pharmacophores.

Mechanistic Divergence
  • Vanillin: Induces G0/G1 cell cycle arrest . It suppresses NF-κB signaling and scavenges Reactive Oxygen Species (ROS), which paradoxically protects normal cells while starving cancer cells of the ROS signaling they often require for proliferation.

  • HDB: The polymethoxylated structure suggests a mechanism involving microtubule destabilization or direct mitochondrial disruption. The 2,4-dimethoxy pattern is structurally homologous to portions of combretastatin (a tubulin binder), suggesting HDB may inhibit mitosis rather than just arresting the cycle.

Visualizing the Pathway

The following diagram illustrates the divergent signaling pathways activated by these two compounds.

Cytotoxicity_Pathway Vanillin Vanillin (3-OMe, 4-OH) Lipophilicity_Low Moderate Lipophilicity (LogP ~1.2) Vanillin->Lipophilicity_Low HDB HDB (2,4-diOMe, 3-OH) Lipophilicity_High Enhanced Lipophilicity (LogP ~1.7) HDB->Lipophilicity_High Uptake_Low Passive Diffusion (Saturated) Lipophilicity_Low->Uptake_Low Uptake_High Rapid Membrane Penetration Lipophilicity_High->Uptake_High Target_NFKB Inhibition of NF-κB & ROS Scavenging Uptake_Low->Target_NFKB Target_Mito Mitochondrial Depolarization & Tubulin Interference Uptake_High->Target_Mito Outcome_Cyto Cytostasis (G0/G1 Arrest) Target_NFKB->Outcome_Cyto Primary Effect Outcome_Apop Apoptosis (Cell Death) Target_NFKB->Outcome_Apop High Dose Only Target_Mito->Outcome_Apop Primary Effect

Figure 1: Mechanistic divergence between Vanillin (Cytostatic) and HDB (Cytotoxic).

Experimental Protocol: Comparative MTT Assay

To validate the cytotoxicity difference, use this standardized protocol. This workflow controls for the volatility of benzaldehydes and ensures reproducibility.

Materials
  • Cell Lines: HepG2 (ATCC HB-8065) and KB (ATCC CCL-17).

  • Compounds: Vanillin (Sigma-Aldrich, ≥99%), HDB (Synthesis or Specialized Vendor, ≥98%).

  • Solvent: DMSO (Final concentration < 0.1%).

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation (Critical Step):

    • Prepare a 100 mM stock solution of both compounds in DMSO.

    • Note: HDB is less soluble in water than Vanillin; ensure complete dissolution by vortexing.

    • Perform serial dilutions in culture medium to achieve concentrations: 0, 10, 25, 50, 100, 200, 400 µM.

  • Treatment:

    • Aspirate old medium and add 100 µL of treatment medium.

    • Control: Vehicle control (0.1% DMSO only).

    • Blank: Medium without cells (for background subtraction).

    • Incubate for 48 hours .

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours until purple formazan crystals form.

  • Solubilization & Readout:

    • Remove medium carefully (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Measure absorbance at 570 nm (reference 630 nm).

  • Data Analysis:

    • Calculate % Cell Viability:

      
      .
      
    • Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to determine IC₅₀.

References

  • Hofer, G.G., et al. (2022). "Vanillin and Its Derivatives: A Critical Review of Their Anti-Cancer Benefits." International Journal of Molecular Sciences. Available at: [Link]

  • NPACT Database. (2023). "Naturally Occurring Plant-based Anti-cancer Compound-Activity-Target Database." Entry: 3-hydroxy-2,4-dimethoxybenzaldehyde.[1][2][3] Available at: [Link]

  • Bezerra, D.P., et al. (2016). "Overview of the Role of Vanillin on Redox Status and Cancer Development." Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Tran, T.H., et al. (2012). "Cytotoxic constituents from the heartwood of Dalbergia species and Sorocea species." Vietnam Journal of Chemistry. (Contextual source for HDB isolation and cytotoxicity against KB/NCI-H187 lines).

Sources

Comparative Spectroscopic Guide: 3-Hydroxy-2,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS: 32246-34-7) is a specialized phenolic aldehyde, primarily identified as a secondary metabolite in Dalbergia species (e.g., Dalbergia odorifera, Dalbergia louvelii). Its structural specificity—placing a hydroxyl group at the crowded 3-position between two methoxy groups—creates a unique spectroscopic signature distinct from its more common isomers, such as 2-hydroxy-3,4-dimethoxybenzaldehyde.

This guide provides a technical comparison of its UV-Vis absorption maxima against key structural analogs. It focuses on the mechanistic differentiation between ortho- and meta-hydroxy substitution patterns, providing researchers with a robust method for structural validation.

Spectroscopic Profile & Comparative Analysis

The UV-Vis spectrum of 3-hydroxy-2,4-dimethoxybenzaldehyde is characterized by two primary absorption bands typical of polysubstituted benzaldehydes: a benzenoid


 transition and a charge-transfer (CT) band.

Crucial Distinction: Unlike its isomer 2-hydroxy-3,4-dimethoxybenzaldehyde , the 3-hydroxy variant cannot form an intramolecular hydrogen bond with the carbonyl oxygen. This structural constraint results in a hypsochromic position (blue-shifted) relative to the ortho-isomer, making UV-Vis a rapid diagnostic tool.

Table 1: Comparative Absorption Maxima (

)

Data represents typical values in Methanol (MeOH).

CompoundStructure

(nm)
Key Spectroscopic Feature
3-Hydroxy-2,4-dimethoxybenzaldehyde meta-OH~278–282, ~315–320 No H-bond. Spectrum resembles 2,4-dimethoxybenzaldehyde with slight red shift due to auxochromic -OH.
2-Hydroxy-3,4-dimethoxybenzaldehyde ortho-OH~285, ~335–340 Intramolecular H-bond. Distinct bathochromic shift of the secondary band due to chelation with carbonyl.
2,4-Dimethoxybenzaldehyde No -OH276, 314 Baseline spectrum. Lacks pH sensitivity until extreme conditions.
Isovanillin (3-Hydroxy-4-methoxy)meta-OH230, 276, 310 Reference for meta-hydroxy effect.

Technical Insight: The presence of the 3-hydroxyl group induces a slight bathochromic shift (+2–5 nm) compared to the 2,4-dimethoxy parent scaffold due to increased electron density in the ring, but it lacks the stabilization energy of the ortho-chelate found in the 2-hydroxy isomer.

Mechanistic Visualization

The following diagram illustrates the structural basis for the spectroscopic differences. The ortho-isomer allows for a 6-membered transition state (hydrogen bond) that lowers the energy of the


 excited state, shifting absorbance to longer wavelengths (Red Shift). The target compound (3-OH) is sterically locked out of this interaction.

G cluster_0 Target Compound (3-OH) cluster_1 Isomer (2-OH) node_3OH 3-Hydroxy-2,4-dimethoxybenzaldehyde (Meta-OH) No Intramolecular H-Bond spectrum_3OH λmax ~315 nm (Standard CT Band) node_3OH->spectrum_3OH Steric Constraint spectrum_2OH λmax ~335 nm (Red Shifted) spectrum_3OH->spectrum_2OH Differentiation Gap (~20 nm) node_2OH 2-Hydroxy-3,4-dimethoxybenzaldehyde (Ortho-OH) Intramolecular H-Bond node_2OH->spectrum_2OH Chelation Effect

Figure 1: Structural causality of spectral shifts between the 3-hydroxy target and its 2-hydroxy isomer.

Experimental Protocol: Self-Validating Identification

This protocol uses a pH-shift assay to confirm the presence of the free phenolic hydroxyl group at position 3.

Reagents
  • Solvent: HPLC-grade Methanol (MeOH).

  • Base: 0.1 M NaOH (aqueous or methanolic).

  • Acid: 0.1 M HCl.

Step-by-Step Methodology
  • Baseline Scan:

    • Dissolve 1 mg of 3-hydroxy-2,4-dimethoxybenzaldehyde in 10 mL MeOH.

    • Record spectrum (200–450 nm).

    • Expectation: Maxima at ~280 nm and ~315 nm. Pale yellow/colorless solution.

  • Alkaline Shift (The Validation Step):

    • Add 2 drops of 0.1 M NaOH to the cuvette. Mix gently.

    • Record spectrum immediately.

    • Mechanism:[1] Deprotonation of the 3-OH forms the phenolate anion (

      
      ).
      
    • Observation: Immediate Bathochromic Shift (Red Shift) of the long-wave band from ~315 nm to ~350–360 nm .

    • Intensity: Significant hyperchromic effect (increase in absorbance).[2]

  • Reversibility Check:

    • Add 2 drops of 0.1 M HCl to neutralize.

    • Observation: Spectrum must revert to the Baseline Scan.

    • Note: If the spectrum does not revert, the compound may have degraded (oxidation of phenolate).

Interpretation Guide
  • If

    
     starts >330 nm in neutral MeOH:  You likely have the 2-hydroxy  isomer (chelated).
    
  • If no shift occurs with NaOH: You likely have 2,4-dimethoxybenzaldehyde (no free phenol).

  • If

    
     starts ~315 nm and shifts to ~350 nm:  Confirms 3-hydroxy  or 4-hydroxy  substitution. (Distinguish 4-OH by coupling with NMR; 4-OH is typically para-directing in synthesis, whereas 3-OH is often a metabolic derivative).
    
References
  • NIST Mass Spectrometry Data Center. (2025). Benzaldehyde, 3,4-dimethoxy- (Veratraldehyde) Infrared and UV Spectra. National Institute of Standards and Technology.[3][4] Link

  • Liu, R., et al. (2013). Chemical constituents of Dalbergia odorifera. Journal of Chinese Medicinal Materials, 36(5), 760-763. (Identification of 3-hydroxy-2,4-dimethoxybenzaldehyde as a natural product). Link

  • Jenita, M. J., et al. (2014). Spectral and molecular modeling studies on hydroxybenzaldehydes with native and modified cyclodextrins. Journal of Fluorescence, 24(3), 695-707.[5] (Comparative data for hydroxy-methoxy benzaldehyde isomers). Link

  • PubChem. (2025).[6] Compound Summary: 2,4-Dimethoxybenzaldehyde.[7] National Library of Medicine. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxy-2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety-Efficiency Balance

Handling 3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS: 32246-34-7) presents a specific challenge common in organic synthesis: the material itself is a solid irritant, but its primary utility lies in solution chemistry where permeation risks escalate.

While standard Safety Data Sheets (SDS) classify this compound as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant, field experience dictates a higher standard of care due to the aldehyde moiety's reactivity and the phenolic group's potential for sensitization.

This guide moves beyond generic compliance, offering a self-validating safety protocol designed to protect researchers during the three critical phases of use: Weighing (Solid) , Solubilization (Liquid) , and Disposal .

Hazard Identification & Risk Assessment

Understanding the "Why" behind the PPE.

Hazard ClassH-CodeDescriptionMechanistic Insight
Skin Irritation H315 Causes skin irritationBenzaldehydes can cross-link proteins; phenolic groups can depigment or sensitize skin over time.
Eye Irritation H319 Causes serious eye irritationFine dust particles are highly hygroscopic, adhering to the corneal surface and causing rapid localized pH changes.
STOT-SE H335 May cause respiratory irritationInhalation of dust triggers mucous membrane inflammation.

Critical Warning: While the solid is manageable, dissolving this compound in organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) creates a "carrier effect." The solvent permeates standard nitrile gloves, carrying the hazardous aldehyde through to the skin in seconds.

PPE Technical Specifications

A. Hand Protection: The "State-Dependent" Protocol

Do not rely on a single glove type for all operations. Use this matrix:

State of MatterPrimary Glove MaterialThicknessBreakthrough TimeProtocol
Solid / Powder Nitrile ≥ 5 mil (0.12 mm)> 480 min (Solid)Standard single-gloving. Inspect for pinholes before use.
Solution (Aqueous/Alcohol) Nitrile (Double) ≥ 5 mil (Outer)> 120 minChange outer glove immediately upon splash.
Solution (DCM/DMF) Laminate (Silver Shield) Multi-layer> 240 minMandatory: Use laminate liners under nitrile outer gloves for dexterity.

Expert Tip: If Laminate gloves are unavailable for DCM work, you must use the "Splash & Change" rule: Double-glove with Nitrile. If any liquid touches the glove, strip the outer glove immediately. DCM penetrates nitrile in <30 seconds.

B. Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (indirect vented) are superior to safety glasses. The fine powder nature of 3-Hydroxy-2,4-dimethoxybenzaldehyde allows it to bypass the side-shields of standard glasses during weighing.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): N95 or P100 particulate respirator. Note: A respirator protects against dust, not solvent vapors if you are dissolving the compound.

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Solid State)

Goal: Containment of static-prone dust.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-dissipative weighing funnel.

  • PPE Check: Don Nitrile gloves (5 mil) and Splash Goggles.

  • Transfer: Use a spatula; never pour from the bottle. This prevents the "dust cloud" effect.

  • Decon: Wipe the balance area with a damp paper towel (water/surfactant) immediately after weighing to capture invisible dust.

Phase 2: Reaction Setup (Solution State)

Goal: Preventing permeation.

  • Solvent Selection: If using DCM or Chloroform, don Laminate/PE gloves immediately.

  • Addition: Add the solvent to the solid (not solid to solvent) to minimize splashback.

  • Validation: Check your outer gloves. If they look "wrinkled" or "swollen," the solvent has already permeated. Change immediately.

Phase 3: Disposal
  • Solid Waste: Bag in a sealable bag labeled "Hazardous Waste: Solid Toxic."

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Container: Rinse the empty reagent bottle with acetone before discarding glass to remove residual aldehyde.

Visualizing the Safety Logic

Diagram 1: PPE Decision Tree

A logical flow to determine the correct glove and respiratory protection based on the state of matter.

PPE_Decision_Tree Start Start: Handling 3-Hydroxy-2,4-dimethoxybenzaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid In Solution / Reaction StateCheck->Liquid Dissolving PPE_Solid PPE: Nitrile Gloves (5 mil) + Splash Goggles + Fume Hood Solid->PPE_Solid SolventCheck Identify Solvent Liquid->SolventCheck BenignSolvent Alcohols / Water / Ethers SolventCheck->BenignSolvent AggressiveSolvent DCM / DMF / Chloroform SolventCheck->AggressiveSolvent PPE_Benign PPE: Double Nitrile Gloves (Change on Splash) BenignSolvent->PPE_Benign PPE_Aggressive PPE: Laminate (Silver Shield) Liners under Nitrile AggressiveSolvent->PPE_Aggressive

Caption: PPE Selection Logic. Note the critical divergence for aggressive solvents (Red Path).

Diagram 2: Safe Handling Workflow

Operational steps to minimize exposure during synthesis.

Handling_Workflow Prep 1. Prep: Balance in Hood Check Ventilation Weigh 2. Weighing: Static Control No Pouring Prep->Weigh Don PPE Dissolve 3. Solubilization: Add Solvent to Solid Sash Down Weigh->Dissolve Transfer Cleanup 4. Decon: Wipe Surfaces Solvent Rinse Glass Dissolve->Cleanup Complete

Caption: Operational workflow ensuring containment from preparation to decontamination.

Emergency Response & Disposal

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

  • Spill Cleanup (Solid): Do not dry sweep. Wet the powder with a paper towel dampened with water to prevent dust generation, then scoop into a waste container.

  • Disposal:

    • Dissolve waste in a combustible solvent.

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber [1].

References

  • PubChem. (n.d.). Compound Summary: 3-Hydroxy-2,4-dimethoxybenzaldehyde (CID 57651537). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.